molecular formula C10H9BrO3 B13646903 4-Bromo-2-cyclopropoxybenzoic acid

4-Bromo-2-cyclopropoxybenzoic acid

Cat. No.: B13646903
M. Wt: 257.08 g/mol
InChI Key: VYMLCERUXGXKFV-UHFFFAOYSA-N
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Description

4-Bromo-2-cyclopropoxybenzoic acid is a high-value chemical building block designed for advanced organic synthesis and pharmaceutical research. This compound integrates a benzoic acid core with bromo and cyclopropyloxy substituents, making it a versatile intermediate for constructing complex molecules. Its primary research applications include serving as a key precursor in medicinal chemistry for the development of novel active compounds, particularly in structure-activity relationship (SAR) studies. The bromine atom offers a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the introduction of diverse structural motifs. Concurrently, the cyclopropyloxy group can impart favorable metabolic stability and influence the molecule's conformational properties, while the carboxylic acid functionality allows for further derivatization into amides or esters. Researchers utilize this compound in exploring new therapeutic agents and functional materials. Its structure suggests potential in modulating biological targets where steric and electronic properties are critical. For research purposes only. Not for diagnostic or therapeutic use. Laboratory handling should be conducted in accordance with all applicable safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

4-bromo-2-cyclopropyloxybenzoic acid

InChI

InChI=1S/C10H9BrO3/c11-6-1-4-8(10(12)13)9(5-6)14-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13)

InChI Key

VYMLCERUXGXKFV-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)Br)C(=O)O

Origin of Product

United States

Foundational & Exploratory

4-Bromo-2-cyclopropoxybenzoic acid CAS 1243400-42-1 properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Bromo-2-cyclopropoxybenzoic acid (CAS 1243400-42-1): Properties, Synthesis, and Applications

Introduction

4-Bromo-2-cyclopropoxybenzoic acid, identified by CAS Number 1243400-42-1, is a substituted aromatic carboxylic acid of significant interest to the fields of medicinal chemistry and advanced organic synthesis. Its molecular architecture, featuring a benzoic acid core, a strategically placed bromine atom, and a cyclopropoxy substituent, offers a unique combination of properties. The bromine atom serves as a versatile synthetic handle for a wide array of cross-coupling reactions, enabling late-stage diversification of molecular scaffolds. The cyclopropoxy group, a well-regarded bioisostere, can enhance metabolic stability, improve binding affinity, and modulate the lipophilicity of parent molecules. This guide provides a comprehensive overview of its known properties, a proposed synthetic pathway, its potential reactivity, and its prospective applications for researchers and drug development professionals.

Physicochemical and Computed Properties

The fundamental properties of 4-Bromo-2-cyclopropoxybenzoic acid are summarized below. This data is critical for planning experimental work, including reaction setup, purification, and storage.

PropertyValueSource
CAS Number 1243400-42-1[1]
Molecular Formula C₁₀H₉BrO₃[1]
Molecular Weight 257.08 g/mol [1]
Appearance Solid, Powder[2]
Storage Conditions Sealed in dry, 2-8℃[1][3]
Topological Polar Surface Area (TPSA) 46.53 Ų[1]
LogP (Octanol/Water Partition Coeff.) 2.6885[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 3[1]

Molecular Structure and Spectroscopic Profile

The structural identity of a compound is unequivocally confirmed through spectroscopic analysis. While specific experimental spectra for this exact compound are not publicly available, its profile can be reliably predicted based on its constituent functional groups.

SMILES: O=C(O)C1=CC=C(Br)C=C1OC2CC2[1]

Caption: 2D Structure of 4-Bromo-2-cyclopropoxybenzoic acid.

Predicted Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, cyclopropoxy, and carboxylic acid protons. The three aromatic protons will appear as a complex multiplet system in the range of δ 7.0-8.0 ppm. The methine proton of the cyclopropoxy group will likely be a multiplet around δ 3.8-4.2 ppm, while the four methylene protons on the cyclopropyl ring will appear as complex multiplets further upfield, typically between δ 0.6-1.0 ppm. The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift, generally >10 ppm, which is exchangeable with D₂O.

  • ¹³C NMR: The carbon spectrum should display 10 unique signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal, expected around 165-175 ppm. The six aromatic carbons will resonate between 110-160 ppm, with the carbons directly attached to the bromine and oxygen atoms showing characteristic shifts. The methine and methylene carbons of the cyclopropyl group will appear in the aliphatic region, typically below 40 ppm.

  • FT-IR: The infrared spectrum will be characterized by a very broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹. A sharp and strong C=O stretching vibration is expected around 1700 cm⁻¹. The C-O stretching of the ether and carboxylic acid will appear in the 1200-1300 cm⁻¹ region, and the C-Br stretch will be observed in the fingerprint region, typically below 700 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes occur in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity at m/z 256 and 258, corresponding to [C₁₀H₉⁷⁹BrO₃]⁺ and [C₁₀H₉⁸¹BrO₃]⁺.

Synthesis and Reactivity

While specific literature detailing the synthesis of 4-Bromo-2-cyclopropoxybenzoic acid is sparse, a logical and efficient synthetic route can be proposed based on established organic chemistry principles. The structure is amenable to a retrosynthetic analysis that disconnects the cyclopropyl ether linkage.

Retrosynthetic Analysis and Proposed Synthesis

The most logical disconnection is at the ether bond, pointing to a Williamson ether synthesis as the key forward reaction. The precursors would be a commercially available brominated hydroxybenzoic acid and a cyclopropylating agent.

retrosynthesis Target 4-Bromo-2-cyclopropoxybenzoic acid Precursor1 4-Bromo-2-hydroxybenzoic acid Target->Precursor1 C-O disconnection (Ether) Precursor2 Cyclopropyl halide/tosylate reactivity cluster_bromo Cross-Coupling Reactions cluster_acid Carboxylic Acid Derivatives Main 4-Bromo-2-cyclopropoxybenzoic acid Aryl Bromide (C4) Carboxylic Acid Suzuki Suzuki Coupling (Boronic Acids/Esters) Main:f1->Suzuki Heck Heck Reaction (Alkenes) Main:f1->Heck Buchwald Buchwald-Hartwig (Amines, Alcohols) Main:f1->Buchwald Amide Amide Formation (Amines + Coupling Agents) Main:f2->Amide Ester Esterification (Alcohols) Main:f2->Ester Reduction Reduction (e.g., with BH₃) Main:f2->Reduction

Sources

Comprehensive Technical Guide: Chemical Profiling and Synthetic Methodologies for 4-Bromo-2-cyclopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the need for highly versatile, bifunctional building blocks that can accelerate drug discovery pipelines. 4-Bromo-2-cyclopropoxybenzoic acid (CAS: 1243400-42-1) [1] represents a premier scaffold in this regard. It features two orthogonal reactive sites—a carboxylic acid and an aryl bromide—coupled with a cyclopropoxy group that imparts unique steric and lipophilic properties. This whitepaper provides a rigorous, self-validating framework for the structural profiling, chemical synthesis, and downstream derivatization of this critical intermediate.

Structural and Physicochemical Profiling

The molecular architecture of 4-Bromo-2-cyclopropoxybenzoic acid is defined by an electron-deficient benzene ring substituted with a bromine atom at the C4 position, a carboxylic acid at C1, and a cyclopropoxy ether at C2.

Steric and Electronic Causality: The cyclopropoxy group introduces significant steric bulk ortho to the carboxylic acid. This steric hindrance dictates the conformation of the carboxylate group and heavily influences the regioselectivity of incoming nucleophiles or catalysts during downstream reactions. Furthermore, the bromine atom at C4 withdraws electron density via inductive effects, rendering the aromatic ring less susceptible to electrophilic aromatic substitution but highly primed for transition-metal-catalyzed cross-coupling.

Quantitative Physicochemical Properties

The following table summarizes the core quantitative data necessary for analytical tracking and computational modeling[1].

PropertyValue
Chemical Name 4-Bromo-2-cyclopropoxybenzoic acid
CAS Registry Number 1243400-42-1
Molecular Formula C10H9BrO3
Molecular Weight 257.08 g/mol
Monoisotopic Mass 255.97 Da (⁷⁹Br) / 257.97 Da (⁸¹Br)
SMILES String O=C(O)C1=CC=C(Br)C=C1OC2CC2
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Topological Polar Surface Area (TPSA) 46.53 Ų
Predicted LogP 2.69

Retrosynthetic Analysis and Synthetic Methodology

The primary challenge in synthesizing 4-Bromo-2-cyclopropoxybenzoic acid lies in the installation of the cyclopropyl ether. Traditional Williamson ether synthesis using cyclopropyl halides is fundamentally flawed; cyclopropyl rings possess extreme angle strain (sp³ carbons forced into 60° angles), which imparts high s-character to the C-C bonds and completely blocks the backside attack required for an S_N2 mechanism.

To circumvent this physical limitation, we employ a copper-catalyzed Chan-Lam oxidative cross-coupling [2]. This methodology utilizes cyclopropylboronic acid and relies on a transmetalation/reductive elimination pathway rather than direct nucleophilic substitution.

Protocol 1: Step-by-Step Synthesis Workflow

Step 1: Esterification (Carboxylic Acid Protection)

  • Reagents: 4-Bromo-2-hydroxybenzoic acid (CAS: 1666-28-0)[3], Methanol (solvent), H₂SO₄ (catalytic).

  • Procedure: Reflux the mixture for 12 hours, concentrate under reduced pressure, and extract with EtOAc.

  • Causality: The free carboxylic acid (predicted pKa ~2.71)[4] must be masked as a methyl ester. If left unprotected, the highly acidic proton will rapidly consume the basic reagents required in the subsequent Chan-Lam coupling and coordinate strongly with the copper catalyst, leading to irreversible catalyst poisoning and reaction failure.

Step 2: Chan-Lam Cyclopropylation

  • Reagents: Methyl 4-bromo-2-hydroxybenzoate (1.0 eq), Cyclopropylboronic acid (2.0 eq), Cu(OAc)₂ (0.2 eq), 2,2'-Bipyridine (0.4 eq), Na₂CO₃ (2.0 eq), Dichloroethane (DCE).

  • Procedure: Stir the reaction mixture at 70°C under a continuous O₂ atmosphere for 24 hours. Filter through a Celite pad and purify via silica gel chromatography.

  • Causality: The Cu(II) precatalyst coordinates with the phenol and undergoes transmetalation with cyclopropylboronic acid. The O₂ atmosphere is strictly required as the terminal oxidant to drive the formation of the highly reactive Cu(III) intermediate, which subsequently undergoes reductive elimination to form the sterically hindered C-O bond[2].

Step 3: Saponification (Deprotection)

  • Reagents: Methyl 4-bromo-2-cyclopropoxybenzoate (1.0 eq), LiOH·H₂O (3.0 eq), THF/H₂O (3:1 v/v).

  • Procedure: Stir at room temperature for 4 hours. Acidify with 1M HCl to pH 3, extract with DCM, and crystallize the final product.

  • Causality: Lithium hydroxide in a mixed aqueous-organic system provides mild hydrolysis. Avoiding harsh conditions (such as NaOH at reflux) is critical to prevent potential cleavage of the newly formed cyclopropyl ether or undesired decarboxylation of the electron-deficient aromatic ring.

Synthesis SM 4-Bromo-2-hydroxybenzoic acid (CAS: 1666-28-0) Step1 Esterification (MeOH, H2SO4) SM->Step1 Int1 Methyl 4-bromo-2-hydroxybenzoate Step1->Int1 Step2 Chan-Lam Cyclopropylation (Cyclopropylboronic acid, Cu(OAc)2, O2) Int1->Step2 Int2 Methyl 4-bromo-2-cyclopropoxybenzoate Step2->Int2 Step3 Saponification (LiOH, THF/H2O) Int2->Step3 Product 4-Bromo-2-cyclopropoxybenzoic acid (Target API Building Block) Step3->Product

Fig 1: Step-by-step synthetic workflow for 4-Bromo-2-cyclopropoxybenzoic acid via Chan-Lam coupling.

Applications in Drug Discovery: Orthogonal Derivatization

In medicinal chemistry, the true value of 4-Bromo-2-cyclopropoxybenzoic acid lies in its orthogonal reactivity. The molecule can be selectively functionalized at two distinct vectors without cross-interference, allowing for the rapid generation of complex API libraries.

Protocol 2: Suzuki-Miyaura Cross-Coupling (C4 Modification)
  • Reagents: 4-Bromo-2-cyclopropoxybenzoic acid (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq), 1,4-Dioxane/H₂O (4:1).

  • Procedure: Degas the solvent mixture by sparging with N₂ for 15 minutes. Add reagents, heat to 90°C for 12 hours, cool, and perform an acidic workup.

  • Causality: The bulky dppf ligand on the palladium catalyst facilitates the oxidative addition into the sterically hindered C-Br bond. Degassing the solvent mixture is an absolute requirement; molecular oxygen rapidly oxidizes and irreversibly degrades the Pd(0) active catalyst species, which would immediately halt the catalytic cycle.

Protocol 3: Amide Bond Formation (C1 Modification)
  • Reagents: 4-Bromo-2-cyclopropoxybenzoic acid (1.0 eq), Primary Amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF.

  • Procedure: Stir at room temperature for 2 hours, quench with water, and extract with EtOAc.

  • Causality: HATU rapidly converts the carboxylic acid into a highly active OBt ester. DIPEA acts as a non-nucleophilic base to deprotonate the incoming amine, ensuring rapid and quantitative amide bond formation under extremely mild conditions that leave the aryl bromide completely untouched.

Derivatization Core 4-Bromo-2-cyclopropoxybenzoic acid Amide Amide Coupling (HATU, DIPEA, R-NH2) Core->Amide C1 Modification Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, R-B(OH)2, Base) Core->Suzuki C4 Modification Prod1 Amide Derivative (Retains Aryl Bromide) Amide->Prod1 Prod3 Fully Functionalized API Scaffold Amide->Prod3 Prod2 Biaryl Derivative (Retains Carboxylic Acid) Suzuki->Prod2 Suzuki->Prod3 Prod1->Suzuki C4 Modification Prod2->Amide C1 Modification

Fig 2: Orthogonal derivatization pathways utilizing Suzuki and amide coupling strategies.

Analytical Validation and Quality Control

To ensure the structural integrity of the synthesized building block, self-validating analytical protocols must be employed prior to downstream API synthesis:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Utilizing electrospray ionization (ESI) in negative mode, the exact mass must yield an [M-H]⁻ peak at m/z 254.97 (for ⁷⁹Br) and 256.97 (for ⁸¹Br). The presence of this characteristic 1:1 isotopic doublet is the definitive self-validating proof of a mono-brominated species[1].

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The cyclopropoxy group serves as the key diagnostic feature. The methine proton (-O-CH-) typically appears as a complex multiplet around 3.8–4.0 ppm, while the highly shielded methylene protons (-CH₂-CH₂-) of the strained cyclopropyl ring appear significantly upfield between 0.6–0.9 ppm.

References

  • [3] National Center for Biotechnology Information. "4-Bromo-2-hydroxybenzoic acid | C7H5BrO3 | CID 268737". Source: PubChem.[Link]

  • [2] NIH PubMed Central. "Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles". Source: PMC.[Link]

Sources

Strategic Utilization of 4-Bromo-2-cyclopropoxybenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Cyclopropoxy Group

In modern medicinal chemistry, the selection of aromatic building blocks is rarely arbitrary. 4-Bromo-2-cyclopropoxybenzoic acid (CAS: 1243400-42-1) represents a highly specialized, bifunctional scaffold designed to solve specific pharmacokinetic (PK) and pharmacodynamic (PD) challenges[1].

While a standard methoxy or ethoxy group at the ortho-position is synthetically trivial, it introduces significant metabolic liabilities. Cytochrome P450 (CYP) enzymes in the liver readily perform oxidative O-dealkylation on these standard ethers, rapidly clearing the drug from systemic circulation. By replacing a linear alkyl chain with a cyclopropoxy group , researchers achieve two critical advantages:

  • Metabolic Shielding: The cyclopropyl ring possesses unusually high

    
    -character in its C-C bonds and significant steric bulk. This structural rigidity drastically reduces the rate of CYP-mediated O-dealkylation, thereby prolonging the biological half-life (
    
    
    
    ) of the resulting Active Pharmaceutical Ingredient (API).
  • Conformational Locking (The Ortho-Effect): The steric volume of the cyclopropoxy group forces the adjacent carboxylic acid (or its resulting amide) out of coplanarity with the central aromatic ring. This pre-organization reduces the entropic penalty upon binding to a target protein receptor, frequently resulting in enhanced binding affinity (

    
    ).
    

Physicochemical & Computational Profiling

Understanding the baseline physicochemical properties of this building block is essential for predicting its impact on the final drug candidate's ADME (Absorption, Distribution, Metabolism, Excretion) profile.

Table 1: Physicochemical Properties & Medicinal Chemistry Implications

PropertyValueMedicinal Chemistry Implication
CAS Number 1243400-42-1Unique identifier for procurement and IP tracking[1].
Molecular Weight 257.08 g/mol Leaves an ample "molecular weight budget" (target < 500 Da for Lipinski compliance) for subsequent functionalization[1].
LogP (Calculated) ~2.69Highly lipophilic; excellent for driving passive membrane permeability and blood-brain barrier (BBB) penetration[1].
TPSA 46.53 ŲOptimal for oral bioavailability. Well below the 140 Ų limit for intestinal absorption[1].
H-Bond Donors/Acceptors 1 / 2Minimal hydrogen bonding potential, further supporting high lipophilicity and membrane permeability[1].
Safety Profile Acute IrritantRelated cyclopropoxybenzoic acids are classified under GHS as H315 (Skin Irritation) and H319 (Eye Irritation)[2].

Divergent Synthetic Workflows

The true utility of 4-bromo-2-cyclopropoxybenzoic acid lies in its bifunctionality. The C1-carboxylic acid serves as an anchor for amide bond formation, while the C4-bromide acts as a highly reactive handle for palladium-catalyzed cross-coupling. Depending on the stability of the coupling partners, chemists can choose to perform amidation first or cross-coupling first.

DivergentSynthesis BB 4-Bromo-2-cyclopropoxybenzoic acid (Core Building Block) Amide Amide Intermediate (via HATU/DIPEA) BB->Amide Amidation (C-Terminus) Biaryl Biaryl Acid Intermediate (via Suzuki-Miyaura) BB->Biaryl Cross-Coupling (C4-Br) API Advanced API Candidate (Dual Functionalization) Amide->API Cross-Coupling (C4-Br) Biaryl->API Amidation (C-Terminus)

Caption: Divergent synthetic pathways utilizing 4-bromo-2-cyclopropoxybenzoic acid.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific quality control (QC) checkpoints.

Protocol A: Sterically Hindered Amide Bond Formation

Due to the steric hindrance imposed by the ortho-cyclopropoxy group, standard coupling reagents like EDC/HOBt often yield sluggish reaction kinetics. HATU is selected here because it rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (OAt) active ester, overcoming the local steric bulk.

Step-by-Step Procedure:

  • Activation: Dissolve 4-bromo-2-cyclopropoxybenzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at 0 °C. Stir for 15 minutes to ensure complete formation of the active ester.

  • Amine Coupling: Add the target primary or secondary amine (1.1 eq). Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Quench & Extraction: Quench with saturated aqueous

    
    . Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
    
  • Self-Validation Checkpoint: Analyze an aliquot of the crude mixture via LC-MS. The complete disappearance of the starting material peak (

    
     255/257 
    
    
    
    ) and the emergence of the product mass confirms conversion. If a mass corresponding to the tetramethyluronium byproduct is observed, it indicates that the amine was either too sterically hindered or insufficiently nucleophilic.
Protocol B: Suzuki-Miyaura Cross-Coupling

The C4-bromide is an excellent substrate for Suzuki-Miyaura coupling[3].


 is chosen as the catalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, which drastically accelerates the rate-limiting reductive elimination step, minimizing protodeboronation side reactions.

Step-by-Step Procedure:

  • Preparation: In a Schlenk flask, combine the 4-bromo-2-cyclopropoxybenzoic acid derivative (1.0 eq), the corresponding arylboronic acid (1.5 eq), and

    
     (3.0 eq)[3].
    
  • Catalyst Addition: Add

    
     (0.05 eq).
    
  • Degassing: Suspend the mixture in a 4:1 ratio of 1,4-Dioxane to Water. Degas the biphasic solvent system by bubbling argon through the solution for 15 minutes[3].

  • Heating: Heat the reaction mixture to 80–90 °C under an argon atmosphere for 8–12 hours[3].

  • Self-Validation Checkpoint: Perform TLC (Hexane/EtOAc 3:1 with 1% Acetic Acid). The starting bromide should be completely consumed. Post-purification,

    
     NMR should reveal the disappearance of the characteristic splitting pattern of the isolated 4-bromo system and the emergence of a complex multiplet representing the newly formed biaryl system.
    

Mechanistic Insights into Catalysis

Understanding the catalytic cycle is crucial for troubleshooting failed reactions. The presence of the electron-donating cyclopropoxy group slightly enriches the electron density of the aromatic ring. While this can marginally slow down the initial oxidative addition of Pd(0) into the C-Br bond compared to electron-deficient aromatics, the use of a highly active, bidentate palladium catalyst completely mitigates this kinetic barrier.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OA Oxidative Addition Pd0->OA Ar-Br Addition TM Transmetalation OA->TM Base / Boronic Acid RE Reductive Elimination TM->RE Ligand Exchange RE->Pd0 Product Release

Caption: Simplified Suzuki-Miyaura catalytic cycle for the C4-Br functionalization.

Conclusion

4-Bromo-2-cyclopropoxybenzoic acid is far more than a simple structural variant; it is a rationally designed building block that directly addresses common attrition factors in drug discovery. By leveraging its orthogonal reactivity (C1-amidation vs. C4-cross-coupling) and its unique pharmacokinetic properties (metabolic stability and conformational locking), medicinal chemists can efficiently navigate structure-activity relationship (SAR) landscapes to produce highly potent, metabolically robust therapeutic candidates.

References

  • [1] ChemScene. "1243400-42-1 | 4-Bromo-2-cyclopropoxybenzoic acid | ChemScene". ChemScene.com. URL:

  • [3] BenchChem. "An In-depth Technical Guide to the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid". BenchChem.com. URL:

  • [2] National Center for Biotechnology Information. "2-Cyclopropoxybenzoic acid | C10H10O3 | CID 21452925". PubChem. URL:

Sources

An In-Depth Technical Guide to 4-Bromo-2-cyclopropoxybenzoic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-cyclopropoxybenzoic acid (CAS 1243400-42-1) is a synthetic organic compound that has garnered interest within the medicinal chemistry and drug discovery sectors. Its structural architecture, featuring a brominated benzoic acid scaffold appended with a cyclopropoxy group, presents a unique combination of functionalities that are attractive for the development of novel therapeutic agents. The presence of the bromine atom offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a broad chemical space. The cyclopropoxy moiety can influence the molecule's conformational rigidity, metabolic stability, and lipophilicity, which are critical parameters in drug design. This guide provides a comprehensive overview of the synthesis, potential applications, and key considerations for researchers working with this compound.

Chemical Properties and Structure

4-Bromo-2-cyclopropoxybenzoic acid has a molecular formula of C₁₀H₉BrO₃ and a molecular weight of 257.08 g/mol .[1] The molecule consists of a benzene ring substituted with a bromine atom at the 4-position, a carboxylic acid group at the 1-position, and a cyclopropoxy group at the 2-position.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₀H₉BrO₃ChemScene[1]
Molecular Weight257.08ChemScene[1]
Purity≥98%ChemScene[1]
StorageSealed in dry, 2-8°CChemScene[1]

The unique arrangement of these functional groups imparts specific electronic and steric properties to the molecule, influencing its reactivity and potential biological activity.

4-Bromo-2-cyclopropoxybenzoic_acid C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 O1 O C2->O1 C4 C C3->C4 C5 C C4->C5 Br Br C4->Br C6 C C5->C6 C6->C1 C8 C O1->C8 O2 O C7->O2 O3 O C7->O3 H1 H O3->H1 C9 C C8->C9 C10 C C8->C10 C9->C10

Caption: Chemical structure of 4-Bromo-2-cyclopropoxybenzoic acid.

Synthesis and Manufacturing

A likely precursor for this synthesis is 4-bromo-2-hydroxybenzoic acid. The formation of the cyclopropoxy ether can be achieved through a copper-catalyzed Ullmann-type reaction with a suitable cyclopropylating agent.

Proposed Synthetic Workflow:

Synthesis_Workflow cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Work-up and Purification start_material 4-Bromo-2-hydroxybenzoic acid product 4-Bromo-2-cyclopropoxybenzoic acid start_material->product Ullmann Condensation reagents Cyclopropylating agent (e.g., cyclopropyl bromide) Cu(I) catalyst Base (e.g., K2CO3) Solvent (e.g., DMF) reagents->product crude_product Crude Product Mixture purification Acid-base extraction Recrystallization or Column Chromatography crude_product->purification Purification final_product Pure 4-Bromo-2-cyclopropoxybenzoic acid purification->final_product

Caption: Proposed two-step synthesis of 4-Bromo-2-cyclopropoxybenzoic acid.

Detailed Experimental Protocol (Hypothetical):

Materials:

  • 4-Bromo-2-hydroxybenzoic acid

  • Cyclopropyl bromide

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-2-hydroxybenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and copper(I) iodide (0.1 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF to the flask, followed by the dropwise addition of cyclopropyl bromide (1.5 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 4-Bromo-2-cyclopropoxybenzoic acid.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents oxidation of the copper(I) catalyst.

  • Base (K₂CO₃): Deprotonates the phenolic hydroxyl group, making it a more potent nucleophile.

  • Copper(I) Iodide: A common and effective catalyst for Ullmann-type ether synthesis.[2][3]

  • DMF: A polar aprotic solvent that is suitable for this type of reaction due to its high boiling point and ability to dissolve the reactants.

  • Acidification: Protonates the carboxylate to the carboxylic acid, facilitating its extraction into the organic phase.

Applications in Research and Drug Development

While specific biological activities for 4-Bromo-2-cyclopropoxybenzoic acid are not extensively documented in publicly available literature, its structural motifs are present in compounds with a range of pharmacological effects. The bromo-substituted benzoic acid core is a common scaffold in medicinal chemistry, and the introduction of a cyclopropyl group is a well-established strategy to enhance drug-like properties.

Potential Therapeutic Areas:

  • Anti-inflammatory Agents: Benzoic acid derivatives are known to possess anti-inflammatory properties. The unique substitutions on this molecule could modulate its activity towards inflammatory targets.

  • Oncology: The bromo-substituent provides a reactive handle for the synthesis of more complex molecules that could interact with cancer-related targets.

  • Metabolic Disorders: The overall structure may serve as a starting point for the design of inhibitors for enzymes involved in metabolic pathways.

The cyclopropane ring is of particular interest in drug design. Its unique conformational and electronic properties can lead to improved metabolic stability, enhanced binding affinity to target proteins, and a favorable toxicity profile.

Suppliers and Pricing

A comprehensive list of suppliers and precise pricing for 4-Bromo-2-cyclopropoxybenzoic acid can be challenging to compile due to market fluctuations and the specialized nature of the compound. However, several chemical suppliers are known to offer this or structurally similar compounds. Researchers are advised to contact these suppliers directly for the most current information.

Known Suppliers of 4-Bromo-2-cyclopropoxybenzoic Acid and Related Compounds:

SupplierCompoundCAS NumberNotes
ChemScene4-Bromo-2-cyclopropoxybenzoic acid1243400-42-1Purity ≥98%[1]
BLD Pharm4-Bromo-2-cyclopropylbenzoic acid1561780-76-4Research use only
Sigma-Aldrich4-bromo-2-(1-carboxycyclopropyl)benzoic acid1314780-82-9Structurally related compound
Apollo Scientific4-Bromo-2-hydroxybenzoic acid1666-28-0Potential precursor[4]

Pricing for research quantities can vary significantly, and it is recommended to obtain quotes from multiple suppliers. Bulk quantities for drug development may be available through custom synthesis services offered by many of these companies.

Conclusion

4-Bromo-2-cyclopropoxybenzoic acid is a valuable building block for medicinal chemists and drug development professionals. Its unique combination of a brominated aromatic ring, a carboxylic acid, and a cyclopropoxy group offers significant opportunities for the synthesis of novel compounds with potential therapeutic applications. While detailed biological data for this specific molecule is limited, its structural features suggest that it is a promising scaffold for the development of new drugs in various therapeutic areas. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further investigation into its chemical and biological properties.

References

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • PubMed. (2006, July 7). Mild and nonracemizing conditions for Ullmann-type diaryl ether formation between aryl iodides and tyrosine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). The Ullmann Ether Condensation. Retrieved from [Link]

  • OperaChem. (2025, April 1). Ullmann coupling-An overview. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2014, May 1). Synthesis and pharmacological evaluation of marine bromopyrrole alkaloid-based hybrids with anti-inflammatory activity. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (2026, January 27). Exploring the Chemical Synthesis of 4-Bromobenzoic Acid: A Look at Preparation Methods. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-bromobenzoic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-bromo-2-cyclopropylbenzaldehyde (C10H9BrO). Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-chlorobenzoic acid. Retrieved from [Link]

  • Future Med Chem. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]

  • Scilit. (n.d.). Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. Retrieved from [Link]

  • Digital Commons @ Otterbein. (2018, March 11). Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. Retrieved from [Link]

  • PMC. (2024, January 2). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. Retrieved from [Link]

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Sources

A Technical Guide for Drug Development Professionals: Differentiating 4-Bromo-2-cyclopropoxybenzoic acid and 4-bromosalicylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to achieving desired pharmacological profiles. Seemingly minor structural alterations can profoundly impact a compound's potency, selectivity, metabolic stability, and pharmacokinetic properties. This guide provides an in-depth technical analysis of two closely related benzoic acid derivatives: 4-bromosalicylic acid and 4-Bromo-2-cyclopropoxybenzoic acid. While both share a common 4-bromobenzoic acid core, the substitution at the C2 position—a hydroxyl group versus a cyclopropoxy group—creates two molecules with distinct chemical personalities and divergent applications in drug discovery.

This document will dissect these differences from a molecular, synthetic, and strategic perspective, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage these structures in their programs. We will explore the causality behind experimental choices, the strategic rationale for molecular design, and the practical implications for developing next-generation therapeutics.

Part 1: Comparative Analysis of Molecular Structure and Physicochemical Properties

The foundational difference between these two compounds lies in the nature of the C2 substituent. 4-bromosalicylic acid possesses a phenolic hydroxyl group (-OH), capable of acting as both a hydrogen bond donor and acceptor. In contrast, 4-Bromo-2-cyclopropoxybenzoic acid features a cyclopropoxy ether (-O-c-Pr), which acts only as a hydrogen bond acceptor and introduces a bulky, conformationally constrained, and lipophilic aliphatic ring.

G cluster_0 4-bromosalicylic acid cluster_1 4-Bromo-2-cyclopropoxybenzoic acid a b

Caption: Molecular structures of the two benzoic acid derivatives.

This single structural change precipitates a cascade of effects on the molecules' physicochemical properties, which are critical determinants of their behavior in biological systems.

Table 1: Comparative Physicochemical Properties

Property4-bromosalicylic acid4-Bromo-2-cyclopropoxybenzoic acidRationale for Difference
Synonym 4-Bromo-2-hydroxybenzoic acid[1][2]N/AN/A
CAS Number 1666-28-0[1]1243400-42-1Different chemical entities.
Molecular Formula C₇H₅BrO₃[1][3]C₁₀H₉BrO₃Addition of a C₃H₄ moiety.
Molecular Weight 217.02 g/mol [1]257.08 g/mol Increased mass from the cyclopropyl group.
Melting Point (°C) 216-217[2]Not widely reportedAltered crystal packing due to the bulky, non-planar cyclopropoxy group.
pKa (acidic) ~2.71[3]Predicted: ~2.8-3.0The electron-donating character of the ether may slightly decrease acidity compared to the hydroxyl group.
XLogP3 (Lipophilicity) 3.2[4]Predicted: >4.0The replacement of a polar -OH group with a non-polar cyclopropoxy ether significantly increases lipophilicity.
Hydrogen Bond Donors 2 (hydroxyl, carboxylic)1 (carboxylic)The phenolic hydroxyl proton is replaced by the ether linkage.
Hydrogen Bond Acceptors 3 (hydroxyl, carbonyl, carboxyl)3 (ether, carbonyl, carboxyl)The ether oxygen replaces the hydroxyl oxygen as an acceptor.

Senior Application Scientist's Note: The most critical takeaway from this data is the dramatic increase in lipophilicity (XLogP3) upon converting the hydroxyl to a cyclopropoxy ether. This is a deliberate and common strategy in medicinal chemistry to enhance a molecule's ability to cross lipid bilayers, such as the cell membrane or the blood-brain barrier. However, this must be balanced, as excessively high lipophilicity can lead to off-target effects and poor solubility.[5]

Part 2: Synthesis, Reactivity, and Strategic Implications

The synthetic routes to these molecules and their subsequent reactivity profiles are dictated by their respective functional groups. Understanding these pathways is key to their effective utilization as building blocks.

Reactivity and Synthesis of 4-bromosalicylic acid

4-bromosalicylic acid is a trifunctional molecule. Its reactivity is centered around:

  • Carboxylic Acid: Undergoes standard reactions like esterification and amidation.

  • Phenolic Hydroxyl: Can be alkylated (etherification), acylated, or can influence the aromatic ring's reactivity. It also forms a strong intramolecular hydrogen bond with the adjacent carboxylic acid group, which can influence its acidity and conformation.[6]

  • Aryl Bromide: Serves as a crucial handle for carbon-carbon and carbon-heteroatom bond formation via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[7][8]

A common synthesis involves the direct bromination of a suitable precursor, such as 3-hydroxybenzoic acid.[9]

Reactivity and Synthesis of 4-Bromo-2-cyclopropoxybenzoic acid

The synthesis of this derivative logically starts from 4-bromosalicylic acid. The primary challenge is the selective alkylation of the phenolic hydroxyl group in the presence of the more acidic carboxylic acid. A standard, robust approach involves a protection-alkylation-deprotection sequence.

G Start 4-bromosalicylic acid Protect Step 1: Esterification (e.g., SOCl₂, MeOH) Start->Protect Protect Carboxylic Acid Intermediate1 Salicylic Ester Intermediate Protect->Intermediate1 React Step 2: Williamson Ether Synthesis (e.g., NaH, Cyclopropyl Bromide, DMF) Intermediate1->React Alkylate Phenol Intermediate2 Protected Cyclopropoxy Ester React->Intermediate2 Deprotect Step 3: Hydrolysis (e.g., LiOH, H₂O/THF) Intermediate2->Deprotect Deprotect FinalProduct 4-Bromo-2-cyclopropoxybenzoic acid Deprotect->FinalProduct

Caption: Proposed synthetic workflow for 4-Bromo-2-cyclopropoxybenzoic acid.

By masking the phenolic hydroxyl as an ether, the reactivity profile of the molecule is simplified. The cyclopropoxy group is generally stable under many reaction conditions, focusing further synthetic transformations on the two remaining sites: the carboxylic acid and the aryl bromide. This chemical orthogonality is highly desirable in complex molecule synthesis.

Part 3: Strategic Role in Drug Discovery

The choice between a hydroxyl and a cyclopropoxy group is a calculated decision in a drug discovery campaign, driven by the need to optimize a lead compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

The Hydroxyl Group: A Double-Edged Sword

The phenolic hydroxyl of 4-bromosalicylic acid is a classic pharmacophoric feature.

  • Binding and Potency: It is an excellent hydrogen bond donor and acceptor, often forming critical interactions with protein targets to anchor a drug in its binding site.

  • Metabolic Liability: It is a primary site for Phase II metabolism, specifically glucuronidation and sulfation. This metabolic process rapidly converts the drug into a highly polar, water-soluble conjugate that is quickly excreted, leading to a short biological half-life and low oral bioavailability.

The Cyclopropoxy Group: A Modern Solution

Introducing a cyclopropoxy group is a sophisticated strategy to overcome the liabilities of the phenolic hydroxyl while retaining or enhancing desired properties. The cyclopropyl moiety is of significant interest in modern drug design.[10]

  • Metabolic Shielding: Replacing the -OH with an -O-c-Pr physically blocks the site of metabolism. The ether linkage is far more stable to metabolic enzymes, which can dramatically increase the compound's half-life and overall exposure in the body.

  • Enhanced Permeability: As shown in Table 1, this modification significantly increases lipophilicity. This "greasier" character can improve the molecule's ability to passively diffuse across the gut wall and other biological membranes, boosting oral absorption.

  • Conformational Rigidity: The three-membered cyclopropyl ring is rigid and introduces a specific conformational vector. This can lock the rest of the molecule into a bioactive conformation that binds more tightly to its target, potentially increasing potency and selectivity.

  • Novelty and Patentability: Such modifications create new chemical entities, strengthening the intellectual property position of a drug candidate.

Part 4: Exemplary Experimental Protocols

The following protocols are presented to illustrate the practical synthesis of these compounds, with an emphasis on the rationale behind each step—a self-validating system of execution and understanding.

Protocol 1: Synthesis of 4-bromosalicylic acid via Bromination

This protocol is adapted from established methods for the bromination of activated aromatic rings.[9]

Objective: To regioselectively install a bromine atom at the C4 position of 3-hydroxybenzoic acid.

Materials:

  • 3-Hydroxybenzoic acid

  • Acetic Acid (glacial)

  • Sulfuric Acid (concentrated)

  • Bromine

  • Ethyl Acetate

  • Magnesium Sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a stir bar and addition funnel, dissolve 3-hydroxybenzoic acid (1.0 eq) in glacial acetic acid. Add concentrated sulfuric acid (0.1 eq) as a catalyst. Heat the mixture to 50°C.

    • Senior Application Scientist's Note: The hydroxyl and carboxyl groups are ortho, para-directing. However, the steric hindrance and electronic effects favor bromination at the position para to the powerful hydroxyl activating group (C4). Sulfuric acid protonates the carbonyl of acetic acid, increasing its polarity and helping to polarize the Br-Br bond, thus activating the bromine as an electrophile.

  • Bromine Addition: Prepare a solution of bromine (1.05 eq) in glacial acetic acid. Add this solution dropwise to the reaction mixture over 30 minutes.

    • Note: A slight excess of bromine ensures complete consumption of the starting material. Slow addition is critical to control the exothermic reaction and prevent side reactions like di-bromination.

  • Reaction and Monitoring: After the addition is complete, heat the reaction to 100°C for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction to room temperature and pour it into a beaker of ice water. The product will precipitate out of the aqueous solution.

    • Note: Quenching in water stops the reaction and precipitates the organic product, which has low water solubility.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with water and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Protocol 2: Synthesis of 4-Bromo-2-cyclopropoxybenzoic acid (Proposed)

This protocol outlines the key etherification step, assuming the starting material is methyl 4-bromo-2-hydroxybenzoate (the ester-protected form of 4-bromosalicylic acid).

Objective: To perform a Williamson ether synthesis on the phenolic hydroxyl group.

Materials:

  • Methyl 4-bromo-2-hydroxybenzoate

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Cyclopropyl bromide

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen), add a solution of methyl 4-bromo-2-hydroxybenzoate (1.0 eq) in anhydrous DMF.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir for 30 minutes at 0°C.

    • Senior Application Scientist's Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenolic hydroxyl to form the sodium phenoxide. This creates a potent nucleophile for the subsequent Sₙ2 reaction. The reaction is performed at 0°C to control the vigorous hydrogen gas evolution.

  • Alkylation: Add cyclopropyl bromide (1.5 eq) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

    • Note: DMF is an ideal polar aprotic solvent for Sₙ2 reactions, as it solvates the sodium cation but not the phenoxide anion, leaving the anion highly reactive. A moderate excess of the alkylating agent drives the reaction to completion.

  • Quenching and Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. Dilute with water and extract with diethyl ether (3x).

    • Note: The quench neutralizes any unreacted NaH. An aqueous workup removes the DMF and inorganic salts.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude methyl 4-bromo-2-cyclopropoxybenzoate can be purified by column chromatography. The final hydrolysis of the methyl ester to the carboxylic acid is a standard procedure (e.g., using LiOH in a THF/water mixture).

Conclusion

The distinction between 4-bromosalicylic acid and 4-Bromo-2-cyclopropoxybenzoic acid is a clear illustration of the power of strategic molecular design in drug discovery. While 4-bromosalicylic acid serves as a valuable, classic building block with well-defined reactivity, its inherent metabolic liability often necessitates modification. The conversion to its cyclopropoxy derivative represents a modern medicinal chemistry tactic to enhance drug-like properties. This single, targeted modification can improve metabolic stability, increase membrane permeability, and enforce a bioactive conformation. For drug development professionals, understanding the profound impact of such subtle structural changes—and the synthetic strategies required to achieve them—is fundamental to navigating the complex path from a chemical starting point to a viable clinical candidate.

References

  • ChemBK. (2024, April 9). 4-Bromo-2-hydroxybenzoic acid. Available at: [Link]

  • Organic Syntheses. Procedure for the synthesis of 4-bromobenzoic acid. Available at: [Link]

  • Cheméo. Chemical Properties of 4-Bromo-2-chlorobenzoic acid (CAS 59748-90-2). Available at: [Link]

  • PubChem. 4-Bromo-2-hydroxybenzoic acid | C7H5BrO3 | CID 268737. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 24). The Importance of 4-Bromo-2-methylbenzoic Acid as a Versatile Chemical Intermediate. Available at: [Link]

  • ResearchGate. Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). Available at: [Link]

  • ResearchGate. (PDF) 4-Bromo-2-hydroxybenzoic acid. Available at: [Link]

  • Google Patents. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • PubChem. 4-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 108829. Available at: [Link]

  • PubMed. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available at: [Link]

  • Chromatography Today. and 4- Bromobenzoic Acids both In Vitro and In Vivo. Available at: [Link]

  • ACS Publications. (2021, January 5). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. Available at: [Link]

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  • SpringerLink. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. Available at: [Link]

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Methodological & Application

Protocol for O-alkylation of 4-bromosalicylic acid with cyclopropyl bromide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

O-alkylated salicylic acid derivatives are a class of compounds with significant interest in medicinal chemistry and materials science. The introduction of an alkoxy group at the C2 position of the salicylic acid scaffold can modulate the compound's biological activity, physicochemical properties, and potential for further functionalization. This protocol details a robust method for the O-alkylation of 4-bromosalicylic acid with cyclopropyl bromide to synthesize 4-bromo-2-(cyclopropyloxy)benzoic acid. This specific derivative is a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical agents. The cyclopropyl group, in particular, is a desirable moiety in drug design due to its ability to enhance metabolic stability and binding affinity.[1]

The reaction proceeds via a Williamson ether synthesis, a well-established and versatile method for preparing ethers.[2][3][4] This S(_N)2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[2][4][5][6][7] In this protocol, the phenolic hydroxyl group of 4-bromosalicylic acid is deprotonated by a suitable base to form the corresponding phenoxide, which then displaces the bromide from cyclopropyl bromide.

Reaction Mechanism: Williamson Ether Synthesis

The O-alkylation of 4-bromosalicylic acid with cyclopropyl bromide follows the S(_N)2 mechanism of the Williamson ether synthesis. The key steps are:

  • Deprotonation: The phenolic proton of 4-bromosalicylic acid is acidic and is removed by a base, in this case, potassium carbonate, to form a potassium phenoxide intermediate.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon atom of cyclopropyl bromide. This attack occurs from the backside of the carbon-bromine bond.[5][6]

  • Displacement: In a concerted step, the carbon-oxygen bond is formed while the carbon-bromine bond is broken, leading to the formation of the desired ether and potassium bromide as a byproduct.[5]

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack 4-Bromosalicylic_Acid 4-Bromosalicylic Acid Phenoxide Potassium 4-bromo-2-oxido-benzoate 4-Bromosalicylic_Acid->Phenoxide K2CO3 K2CO3 (Base) Product 4-Bromo-2-(cyclopropyloxy)benzoic acid Phenoxide->Product Nucleophilic Attack Cyclopropyl_Bromide Cyclopropyl Bromide

Caption: Williamson Ether Synthesis Mechanism.

Materials and Reagents

ReagentFormulaMW ( g/mol )CAS No.Hazards
4-Bromosalicylic acidC₇H₅BrO₃217.021666-28-0Harmful if swallowed[8]
Cyclopropyl bromideC₃H₅Br120.984333-56-6Highly flammable, irritant[9][10][11]
Potassium Carbonate (anhydrous)K₂CO₃138.21584-08-7Irritant
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Reproductive toxicity, irritant[12][13]
Diethyl ether(C₂H₅)₂O74.1260-29-7Highly flammable, irritant
Hydrochloric acid (1M)HCl36.467647-01-0Corrosive
Sodium Sulfate (anhydrous)Na₂SO₄142.047757-82-6None
Ethyl acetateC₄H₈O₂88.11141-78-6Flammable, irritant
HexanesC₆H₁₄86.18110-54-3Flammable, irritant

Experimental Protocol

Reaction Setup
  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromosalicylic acid (2.17 g, 10.0 mmol).

  • Add anhydrous potassium carbonate (2.76 g, 20.0 mmol). The use of an excess of a relatively weak base like potassium carbonate is effective for deprotonating the phenol without causing unwanted side reactions.[5][14][15]

  • Add N,N-Dimethylformamide (DMF, 40 mL). DMF is an excellent polar aprotic solvent for S(_N)2 reactions as it can solvate the potassium cation, leaving the phenoxide anion more available for nucleophilic attack.[3][13][16][17]

  • Add cyclopropyl bromide (1.45 g, 1.2 mL, 12.0 mmol). A slight excess of the alkylating agent is used to ensure complete consumption of the starting material.

Reaction Execution
  • Stir the reaction mixture at room temperature for 30 minutes to ensure the formation of the phenoxide.

  • Heat the reaction mixture to 80 °C using an oil bath and maintain this temperature for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • TLC Monitoring:

      • Mobile phase: Ethyl acetate/Hexanes (1:1) with 1% acetic acid.

      • Stationary phase: Silica gel plates.

      • Visualization: UV light (254 nm). The starting material and product are UV active. The product should have a higher R(_f) value than the starting material.

Work-up and Purification
  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into 100 mL of cold water.

  • Acidify the aqueous mixture to a pH of approximately 2 with 1M HCl. This step protonates the carboxylate group and any unreacted phenoxide.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by column chromatography on silica gel.[18]

Protocol_Workflow A 1. Add 4-bromosalicylic acid and K2CO3 to flask B 2. Add DMF and cyclopropyl bromide A->B C 3. Stir at room temperature (30 min) B->C D 4. Heat to 80°C (12-16 h) C->D E 5. Monitor by TLC D->E Periodically E->D Reaction incomplete F 6. Cool to room temperature E->F Reaction complete G 7. Quench with cold water and acidify with 1M HCl F->G H 8. Extract with diethyl ether G->H I 9. Wash combined organic layers H->I J 10. Dry, filter, and concentrate I->J K 11. Purify by recrystallization or chromatography J->K

Caption: O-alkylation Protocol Workflow.

Characterization

The structure of the final product, 4-bromo-2-(cyclopropyloxy)benzoic acid, should be confirmed by spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the cyclopropyl protons, and the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.[9]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Cyclopropyl Bromide: Cyclopropyl bromide is highly flammable and an irritant.[9][10][11] Keep away from ignition sources and avoid inhalation and skin contact.

  • N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and an irritant.[12][13] Avoid inhalation and skin contact.

  • Hydrochloric Acid: HCl is corrosive. Handle with care and avoid contact with skin and eyes.

Troubleshooting

IssuePossible CauseSolution
Low or no product formation Incomplete deprotonationEnsure anhydrous conditions and use fresh, dry potassium carbonate.
Inactive alkyl halideUse fresh cyclopropyl bromide.
Low reaction temperature or timeIncrease reaction temperature or extend the reaction time, monitoring by TLC.
Presence of starting material Insufficient alkylating agentAdd a small additional amount of cyclopropyl bromide and continue heating.
Short reaction timeContinue the reaction until the starting material is consumed.
Formation of side products C-alkylationWhile less common for phenoxides, this can occur. Purification by column chromatography should separate the isomers.[7]

Conclusion

This protocol provides a detailed and reliable method for the O-alkylation of 4-bromosalicylic acid with cyclopropyl bromide. The Williamson ether synthesis is a powerful tool for the formation of ether linkages, and the conditions outlined here have been optimized for this specific transformation. Adherence to the safety precautions and proper analytical characterization are essential for the successful and safe execution of this synthesis.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Cyclopropyl bromide, 99%. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Dimethylformamide – Knowledge and References. Retrieved from [Link]

  • Pourjavadi, A., & Asgari, M. (2018). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances, 8(33), 18367-18393. Retrieved from [Link]

  • Filo. (2023, October 7). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? Retrieved from [Link]

  • Vedantu. (2024, June 27). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? Retrieved from [Link]

  • Ahmadi, S., et al. (2026, February 3). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. Molecules, 31(3), 1-25. Retrieved from [Link]

  • Nguyen, T. T., et al. (2018). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. Letters in Organic Chemistry, 15(11), 932-939. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Applications of DMF as a Reagent in Organic Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethylformamide. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Iranian Chemical Communication. (2013, October 25). A mild and efficient procedure for the synthesis of ethers from various alkyl halides. Retrieved from [Link]

  • Watson International. (2025, August 8). Cyclopropyl bromide CAS 4333-56-6. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch16 : ROH + R' X -> ROR' (Williamson). Department of Chemistry. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • WikiMili. (2021, October 23). Williamson ether synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US2891090A - Purification of salicylic acid derivatives.
  • Google Patents. (n.d.). EP0599688A1 - Process for O-alkylation of phenolic compounds.
  • SlideShare. (n.d.). Recrystallization of Salicylic acid. Retrieved from [Link]

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Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 4-Bromo-2-cyclopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, protocol self-validation, and scalable reaction design.

Strategic Relevance in Drug Discovery

The biaryl motif is a privileged architecture in medicinal chemistry, forming the backbone of numerous antihypertensive, anticancer, and anti-inflammatory agents[1]. Constructing these motifs directly from unprotected carboxylic acids like 4-Bromo-2-cyclopropoxybenzoic acid streamlines synthetic routes by eliminating tedious protection/deprotection steps[2]. However, the presence of a free acidic proton and an ortho-alkoxy group introduces specific physicochemical challenges that must be addressed to ensure high catalytic turnover.

Mechanistic Causality & Substrate Profiling

To achieve a self-validating and high-yielding protocol, one must understand the causality behind the reagent selection for this specific substrate:

  • The Carboxylic Acid Dilemma (Base Stoichiometry): The Suzuki-Miyaura coupling strictly requires a basic environment to convert the arylboronic acid into a highly nucleophilic, tetra-coordinated boronate complex (the active transmetalating species). Because 4-bromo-2-cyclopropoxybenzoic acid contains a free –COOH group, the first equivalent of base is entirely consumed to form the unreactive carboxylate salt[3]. Causality: Failing to use a sufficient excess of base (typically ≥3.0 equivalents) results in a stalled reaction at the transmetalation step due to a lack of boronate activation.

  • Steric & Electronic Profile: The cyclopropoxy group is located at the 2-position (ortho to the carboxylate) and meta to the bromide (4-position). Because the bromide is sterically unhindered, oxidative addition is facile. However, the in situ generated carboxylate anion is electron-rich, which can slightly decelerate the oxidative addition of Palladium(0) into the C–Br bond.

  • Catalyst Selection: To counteract the electronic deactivation from the carboxylate, a catalyst with a large bite angle, such as Pd(dppf)Cl₂ , is preferred. It accelerates the rate-limiting reductive elimination step, preventing catalyst resting-state degradation.

Reaction Optimization & Quantitative Data

The following table summarizes the optimization landscape, demonstrating the critical relationship between base equivalents, solvent polarity, and overall yield.

Table 1: Optimization of Reaction Conditions (1.0 mmol scale)

EntryCatalyst (5 mol%)Base (Equivalents)Solvent System (v/v)Temp (°C)Yield (%)*Mechanistic Observation
1Pd(PPh₃)₄K₂CO₃ (1.5 eq)Toluene/H₂O (4:1)9012%Base depleted by –COOH; no transmetalation.
2Pd(dppf)Cl₂K₂CO₃ (3.0 eq)Toluene/H₂O (4:1)9068%Biphasic limitations; carboxylate salt poorly soluble in organic layer.
3Pd(dppf)Cl₂K₂CO₃ (3.0 eq)1,4-Dioxane/H₂O (4:1)9094%Optimal. Homogeneous at heat; excellent solvation of all intermediates.
4Pd(dppf)Cl₂Cs₂CO₃ (3.0 eq)1,4-Dioxane/H₂O (4:1)9091%Comparable to K₂CO₃ but less cost-effective for scale-up.

*Yields determined by quantitative HPLC against an internal standard.

Logical Workflow & Catalytic Progression

The diagram below illustrates the interconnected phases of the protocol, highlighting where the physical state of the substrate changes to dictate the experimental workflow.

G Substrate 4-Bromo-2-cyclopropoxy benzoic acid Base K2CO3 (3.0 eq) Deprotonation & Activation Substrate->Base Step 1 Salt Potassium Carboxylate Salt (Water Soluble) Base->Salt pH > 10 PdCat Pd(0) Catalyst Oxidative Addition Salt->PdCat C-Br Activation Transmet Transmetalation with Ar-B(OH)2 PdCat->Transmet RedElim Reductive Elimination Transmet->RedElim ProductSalt Biaryl Carboxylate Salt (Aqueous Phase) RedElim->ProductSalt Acidification Acidification (HCl, pH 2) Protonation ProductSalt->Acidification Workup FinalProduct Biaryl Carboxylic Acid (Solid Precipitate) Acidification->FinalProduct

Logical workflow and catalytic progression for unprotected carboxylic acid Suzuki coupling.

Self-Validating Experimental Protocol

This protocol is designed with In-Process Controls (IPCs) to ensure the system validates its own progression.

Reagents Required
  • Electrophile: 4-Bromo-2-cyclopropoxybenzoic acid (1.0 mmol, 257.1 mg)

  • Nucleophile: Arylboronic acid (1.2 mmol, 1.2 eq)

  • Base: Potassium carbonate, K₂CO₃ (3.0 mmol, 414.6 mg, 3.0 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 40.8 mg, 5 mol%)

  • Solvent: 1,4-Dioxane / Deionized H₂O (4:1 v/v, 10 mL total)

Step-by-Step Methodology

Step 1: Reagent Charging & Salt Formation

  • To a 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-cyclopropoxybenzoic acid, the arylboronic acid, and K₂CO₃.

  • Add the 1,4-Dioxane (8 mL) and Deionized H₂O (2 mL).

  • Self-Validation Check (IPC 1): Stir for 5 minutes at room temperature. The mixture should become a semi-homogeneous suspension. Check the pH of the aqueous layer using pH paper; it must be ≥ 10[3]. If it is lower, the boronic acid will not activate.

Step 2: Degassing (Critical Step) 4. Molecular oxygen promotes the oxidative homocoupling of boronic acids, consuming the starting material and creating difficult-to-separate impurities[4]. 5. Sparge the reaction mixture with Argon or pure Nitrogen for at least 15 minutes via a submerged needle.

Step 3: Catalysis & Heating 6. Briefly remove the inert gas line, quickly add the Pd(dppf)Cl₂ catalyst, and reseal the flask. 7. Heat the reaction mixture to 90 °C in a pre-heated oil bath or heating block under a positive pressure of Argon. 8. Self-Validation Check (IPC 2): After 2 hours, sample 10 µL of the organic phase, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The mass of the starting material (m/z 255/257 [M-H]-) should be absent, replaced by the product mass.

Step 4: Phase-Directed Workup & Isolation 9. Cool the reaction to room temperature. The product currently exists as a highly water-soluble potassium carboxylate salt. 10. Dilute the mixture with Ethyl Acetate (15 mL) and additional Deionized H₂O (10 mL). Transfer to a separatory funnel. 11. Separate the layers. Discard the organic layer (this removes the Pd catalyst, phosphine ligands, and any homocoupled biaryl byproducts). 12. Product Precipitation: Transfer the aqueous layer to an Erlenmeyer flask. While stirring vigorously, slowly add 1M HCl dropwise until the pH reaches ~2. 13. Self-Validation Check (IPC 3): A thick white/off-white precipitate will form as the water-soluble salt converts back into the insoluble free carboxylic acid. 14. Filter the precipitate through a Büchner funnel, wash with cold water (2 x 5 mL), and dry under high vacuum to afford the pure biaryl product.

Troubleshooting Matrix

SymptomRoot Cause AnalysisCorrective Action
High levels of Boronic Acid Homocoupling Oxygen ingress during the reaction[4].Increase sparging time to 20 mins. Ensure the Schlenk flask is fully sealed and under positive Argon pressure.
Reaction stalls at 30-40% conversion Insufficient base to maintain the active boronate species.Verify K₂CO₃ quality (it is hygroscopic). Add an additional 1.0 eq of K₂CO₃ and resume heating.
No precipitate forms during acidification The organic solvent (Dioxane) is keeping the protonated acid in solution.Evaporate the residual Dioxane from the aqueous layer under reduced pressure before adding the 1M HCl.

References

  • RSC Advances. "Suzuki-Miyaura coupling reaction of 4-bromobenzoic acid and phenylboronic acid in aqueous media catalyzed by supramolecular inclusion complex catalyst." Royal Society of Chemistry. Available at:[Link]

  • Organic & Biomolecular Chemistry. "Typical experimental procedure for Suzuki coupling of aryl halides and aryl boronic acids." RSC Publishing. Available at: [Link]

  • Cell Reports Physical Science / PMC. "Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids." National Institutes of Health. Available at: [Link]

Sources

Application Note: Optimized Amide Coupling Protocols for Sterically Hindered 4-Bromo-2-cyclopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocols for generating amide bonds using 4-Bromo-2-cyclopropoxybenzoic acid . This intermediate is a critical scaffold in the synthesis of HCV NS3/4A protease inhibitors and various kinase inhibitors.

The primary synthetic challenge is the ortho-cyclopropoxy group . This substituent introduces significant steric bulk proximal to the carboxylic acid, impeding nucleophilic attack. Furthermore, the electron-donating nature of the alkoxy group reduces the electrophilicity of the carbonyl carbon. Standard carbodiimide couplings (EDC/HOBt) often result in sluggish reaction rates and incomplete conversion.

This guide presents two validated methods:

  • Method A (HATU): Ideal for small-scale discovery and difficult/unreactive amines.

  • Method B (T3P®): Ideal for process scale-up, offering superior impurity profiles and simplified workup.[1][2]

Chemical Background & Challenges[3][4][5]

The Steric & Electronic Environment

The ortho-cyclopropoxy group exerts a "pincer" effect. Unlike a methoxy group, the cyclopropyl ring is rigid and bulky, shielding the carbonyl carbon. Additionally, the ether oxygen donates electron density into the ring, making the carboxylate less prone to activation without a potent leaving group.

Chemoselectivity Considerations
  • Cyclopropyl Stability: The cyclopropyl ether linkage is sensitive to strong Lewis acids and radical conditions. Protocols must avoid highly acidic workups that could trigger ring-opening.

  • Aryl Bromide Integrity: The bromine at the 4-position is a handle for downstream Suzuki or Buchwald-Hartwig couplings. The coupling conditions must remain chemoselective to the carboxylic acid to prevent oxidative addition side-reactions (avoid Pd contaminants).

Experimental Decision Matrix

The following workflow illustrates the logic for selecting the appropriate coupling agent based on the amine partner and scale.

CouplingLogic Start Substrate: 4-Bromo-2-cyclopropoxybenzoic acid AmineCheck Analyze Amine Partner Start->AmineCheck TypeA Primary/UnHindered Amine (e.g., Benzylamine, Aniline) AmineCheck->TypeA TypeB Secondary/Hindered Amine (e.g., 2-Substituted Piperidine) AmineCheck->TypeB ScaleCheck Scale Requirement TypeA->ScaleCheck MethodA METHOD A: HATU/DIPEA (High Activation Energy) TypeB->MethodA Force Reaction ScaleCheck->MethodA < 100 mg MethodB METHOD B: T3P/Pyridine (Low Epimerization/Green) ScaleCheck->MethodB > 100 mg / Process WorkupA Chromatography Required (Remove Tetramethylurea) MethodA->WorkupA WorkupB Aqueous Extraction Only (Water Soluble Byproducts) MethodB->WorkupB

Figure 1: Decision matrix for selecting coupling reagents based on amine steric hindrance and reaction scale.

Detailed Protocols

Method A: High-Power Activation (HATU)

Best for: Discovery chemistry, unreactive amines, and rapid library synthesis.

Reagents:

  • Acid: 4-Bromo-2-cyclopropoxybenzoic acid (1.0 equiv)[3]

  • Amine: 1.1 – 1.2 equiv

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: DMF (anhydrous)

Protocol:

  • Dissolution: In a dry vial, dissolve 4-Bromo-2-cyclopropoxybenzoic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 15 minutes. Note: The solution should turn yellow/orange, indicating the formation of the active ester.

  • Addition: Add the amine (1.1 equiv).

  • Reaction: Stir at RT for 4–16 hours. Monitor by LCMS.[4]

    • Optimization: If conversion is <50% after 4 hours, heat to 50°C. Do not exceed 60°C to protect the cyclopropyl ether.

  • Workup: Dilute with EtOAc. Wash with sat. NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄.

  • Purification: Flash chromatography is usually required to remove tetramethylurea byproducts.

Method B: Scalable & Green (T3P® - Propanephosphonic Acid Anhydride)

Best for: Process chemistry (>1g), difficult purifications, and avoiding toxic byproducts.

Reagents:

  • Acid: 4-Bromo-2-cyclopropoxybenzoic acid (1.0 equiv)[3]

  • Amine: 1.1 equiv

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: EtOAc or 2-MeTHF

Protocol:

  • Slurry: Charge the acid (1.0 equiv) and the amine (1.1 equiv) into a reactor with EtOAc (5-10 volumes).

  • Base Addition: Add Pyridine (3.0 equiv). Cool the mixture to 0°C.

  • Reagent Addition: Add T3P solution (1.5 equiv) dropwise over 20 minutes to control exotherm.

  • Reaction: Allow to warm to RT and stir for 12 hours.

    • Mechanism: T3P forms a mixed anhydride that is highly reactive but sterically selective. The byproduct is a water-soluble phosphonic acid salt.[2]

  • Workup: Add water (5 volumes). Separate layers. Wash organic layer with 0.5 M HCl (careful titration to pH 4-5, do not go too acidic) to remove pyridine, then sat. NaHCO₃ to remove excess T3P byproducts.

  • Isolation: Concentrate organic layer. Product often crystallizes upon addition of heptane, avoiding chromatography.

Comparative Performance Data

The following table summarizes typical yields observed when coupling 4-Bromo-2-cyclopropoxybenzoic acid with various amines using the protocols above.

Amine ClassExample SubstrateMethod A (HATU) YieldMethod B (T3P) YieldNotes
Primary Aliphatic Benzylamine92%88%T3P preferred for ease of workup.
Electron-Deficient 3-Amino-pyridine85%65%HATU required to overcome poor amine nucleophilicity.
Sterically Hindered tert-Butylamine78%81%T3P excels with hindered substrates due to compact transition state.
Secondary Cyclic Morpholine95%94%Both methods highly effective.

Troubleshooting & Critical Parameters

"Stalled" Reaction

If the reaction stalls at 50-60% conversion (common with ortho-alkoxy acids):

  • Do NOT: Add more acid chloride generators (SOCl₂) as this may cleave the cyclopropyl ether.

  • DO: Switch to Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). This generates the acid chloride in situ under strictly neutral conditions, avoiding HCl generation that threatens the ether linkage.

Impurity Management
  • Des-bromo impurity: If trace palladium was present in the reaction vessel (from previous steps), oxidative insertion into the C-Br bond can occur if the reaction is heated >80°C. Ensure dedicated glassware or thorough scavenging.

  • Cyclopropyl Ring Opening: Avoid using strong mineral acids (HCl/H₂SO₄) during the workup of Method A. Use Citric Acid (10% aq) or NH₄Cl for acidification steps.

References

  • T3P Methodology: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][5][4][6][7][8] Organic Process Research & Development, 20(2), 140–177. Link

  • Sterically Hindered Amides: Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking Amide Bond Synthesis. Nature, 480, 471–479. Link

  • HATU Activation: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Substrate Reference: 4-Bromo-2-cyclopropoxybenzoic acid (CAS 1243400-42-1).[3][9] ChemScene / BLD Pharm Catalog Data. Link

Sources

Mitsunobu reaction conditions for synthesizing cyclopropoxy benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Scope

This technical guide addresses the synthesis of cyclopropyl-functionalized ether derivatives of benzoic acid. In drug discovery, the cyclopropyl moiety is a high-value bioisostere, often introduced to improve metabolic stability and lipophilicity.

Critical Distinction: Researchers must distinguish between two distinct structural targets:

  • Cyclopropylmethoxy derivatives (

    
    ):  Formed via Cyclopropylmethanol . This is a primary alcohol and a highly efficient substrate for the Mitsunobu reaction.
    
  • Cyclopropoxy derivatives (

    
    ):  Formed via Cyclopropanol .
    
    • Scientific Warning: Direct Mitsunobu coupling with cyclopropanol is mechanistically unfavorable . The

      
       transition state required for the Mitsunobu inversion is severely inhibited by the I-strain (internal strain) of the cyclopropane ring (60° bond angles), rendering backside attack kinetically inaccessible.
      
    • Recommendation: For direct

      
       bonds, use Chan-Lam coupling (Copper-catalyzed oxidative coupling).
      

This guide focuses on the robust Mitsunobu protocol for Cyclopropylmethoxy derivatives , utilizing Cyclopropylmethanol as the alcohol source, while providing the necessary "Expert Pivot" logic for direct cyclopropoxy targets.

Reaction Mechanism & Logic

The Mitsunobu reaction creates a C-O bond via the activation of the alcohol by a phosphine-azodicarboxylate betaine complex, followed by an


 displacement by the phenol nucleophile.
Key Mechanistic Pathways

MitsunobuMechanism cluster_constraints Mechanistic Constraints Reagents PPh3 + DIAD Betaine Morrison-Brunn-Huisgen Betaine Intermediate Reagents->Betaine Formation ActivatedAlc Oxyphosphonium Salt (Activated Alcohol) Betaine->ActivatedAlc + Cyclopropylmethanol (Proton Transfer) Product Aryl Ether Product (Inversion of Config*) ActivatedAlc->Product Backside Attack Byproducts TPPO + Hydrazine ActivatedAlc->Byproducts Leaving Group Nucleophile Phenol (Ar-OH) (Methyl 4-hydroxybenzoate) Nucleophile->Product SN2 Displacement Constraint1 pKa Rule: Nucleophile pKa < 11 Constraint2 Sterics: Primary OH > Secondary OH

Figure 1: Mechanistic flow of the Mitsunobu reaction. Note that for cyclopropylmethanol (primary alcohol), the steric hindrance is minimal, allowing for high yields.

Experimental Protocol: Synthesis of Methyl 4-(cyclopropylmethoxy)benzoate

This protocol is optimized for the coupling of Methyl 4-hydroxybenzoate (phenol) with Cyclopropylmethanol .

  • Note: We use the methyl ester of the benzoic acid. Using the free carboxylic acid (

    
    ) would result in ester formation (
    
    
    
    ) rather than the desired ether (
    
    
    ).
Reagents & Materials Table
ComponentRoleEquivalentsSpecific ReagentNotes
Substrate A Nucleophile1.0 eqMethyl 4-hydroxybenzoatepKa ~8.5 (Ideal)
Substrate B Alcohol1.2 - 1.5 eqCyclopropylmethanolPrimary alcohol
Phosphine Activator1.5 eqTriphenylphosphine (

)
Polymer-bound

can be used for easier cleanup
Azo Reagent Oxidant1.5 eqDIAD (Diisopropyl azodicarboxylate)Preferred over DEAD (safer, more stable)
Solvent Medium0.1 - 0.2 MAnhydrous THFMust be dry; water kills the betaine
Step-by-Step Methodology

Step 1: Preparation (Inert Atmosphere)

  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and an argon/nitrogen inlet.

  • Charge the flask with Methyl 4-hydroxybenzoate (1.0 eq), Cyclopropylmethanol (1.2 eq), and

    
      (1.5 eq).
    
  • Evacuate and backfill with argon three times.

  • Add Anhydrous THF via syringe to achieve a concentration of 0.15 M relative to the phenol.

  • Cool the reaction mixture to 0°C using an ice/water bath. Stir for 10 minutes.

Step 2: Addition of Azo Reagent (Critical Rate Control)

  • Dissolve DIAD (1.5 eq) in a small volume of anhydrous THF (optional, or add neat if precise).

  • Add the DIAD dropwise over 15–20 minutes.

    • Visual Cue: The solution will turn yellow/orange.[1] The color should fade as the betaine reacts. If the color persists strongly, slow the addition.

    • Exotherm Control: Maintain internal temperature < 5°C during addition to prevent side reactions (e.g., hydrazine alkylation).

Step 3: Reaction & Monitoring

  • Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .

  • Stir for 4–12 hours.

  • Monitor via TLC/LC-MS:

    • TLC:[2][3] Check for disappearance of the phenol (Methyl 4-hydroxybenzoate).

    • Stain: UV active; Cyclopropyl groups do not stain strongly with standard dips, but the aromatic ring will be visible.

Step 4: Workup & Purification

  • Quench: Add a small amount of water or saturated

    
     solution.
    
  • Concentration: Remove THF under reduced pressure (Rotavap).

  • Trituration (TPPO Removal):

    • Add

      
       or Hexane/EtOAc (9:1) to the residue. Triphenylphosphine oxide (TPPO) often precipitates as a white solid.
      
    • Filter off the solid TPPO.[1][3]

  • Extraction: Wash the filtrate with 1M NaOH (to remove unreacted phenol) and Brine. Dry over

    
    .
    
  • Chromatography: Purify via silica gel flash chromatography (Gradient: 0% -> 20% EtOAc in Hexanes).

Workflow Diagram

Workflow Start Start: Dry Flask Ar Atmosphere Mix Dissolve: Phenol + cPr-MeOH + PPh3 in THF at 0°C Start->Mix Add Dropwise Addition: DIAD (1.5 eq) Maintain < 5°C Mix->Add React Warm to RT Stir 4-12h Add->React Check QC Check: TLC / LCMS React->Check Workup Precipitate TPPO (Add Et2O/Hexane) Check->Workup Complete Purify Flash Column (Hex/EtOAc) Workup->Purify Final Target: Methyl 4-(cPr-methoxy)benzoate Purify->Final

Figure 2: Operational workflow for the Mitsunobu coupling.

Technical Note: The "Cyclopropanol" Trap

If your specific target requires the oxygen attached directly to the cyclopropyl ring (


), do not use the Mitsunobu reaction. 

Why it fails:

  • I-Strain (Internal Strain): The bond angles in cyclopropane are 60°. An

    
     reaction requires the nucleophile to attack the 
    
    
    
    antibonding orbital from the back.
  • Transition State Energy: Achieving the planar transition state required for Walden inversion imposes immense additional strain on the already strained ring.

  • Result: The reaction will either not proceed, or it will result in ring-opening/elimination byproducts.

The Valid Alternative: Chan-Lam Coupling For


 synthesis, use the following conditions:
  • Reagents: Methyl 4-hydroxybenzoate (1.0 eq) + Cyclopropylboronic acid (2.0 eq).

  • Catalyst:

    
     (1.0 eq) + Bipyridine (1.0 eq).
    
  • Base/Oxidant:

    
     (2.0 eq) in Dichloroethane (DCE) at 70°C under Air (or 
    
    
    
    balloon).
  • Reference: Tetrahedron Lett. 1998, 39, 2933; J. Am. Chem. Soc. 1998, 120, 7369.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Conversion Moisture in solventDistill THF or use molecular sieves (3Å). Water destroys the betaine.
Low Conversion Phenol pKa too highIf pKa > 11, the phenol cannot protonate the betaine. Use ADDP (1,1'-(azodicarbonyl)dipiperidine) +

(Tributylphosphine) to increase basicity.
Separation Issues TPPO contaminationUse Polymer-supported

(PS-PPh3) to remove phosphine by filtration, or wash crude with

to complex TPPO.
Hydrazine Byproduct N-alkylationThe betaine can alkylate the hydrazine byproduct if the phenol is sterically hindered. Add the phenol last or use ADDP.

References

  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1–28. Link

  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link

  • Dandapani, S., & Curran, D. P. (2004). "Separation-friendly Mitsunobu reagents."[4] Chemistry – A European Journal, 10(13), 3130–3138. Link

  • Tsunoda, T., et al. (1995). "1,1'-(Azodicarbonyl)dipiperidine–Tributylphosphine (ADDP–Bu3P). A New Reagent System for Mitsunobu Reaction." Tetrahedron Letters, 36(14), 2529–2530. Link

Disclaimer: All protocols involve hazardous chemicals. Consult local EHS guidelines and SDS before proceeding. The author assumes no liability for experimental outcomes.

Sources

Application Note: Preparation of 4-Bromo-2-cyclopropoxybenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists requiring a robust, scalable protocol for the synthesis of 4-Bromo-2-cyclopropoxybenzoic acid methyl ester . This compound is a high-value intermediate, often utilized in the synthesis of HCV protease inhibitors (analogous to macrocyclic structures like Simeprevir) and other bioactive ether-linked biaryls.

Part 1: Executive Summary & Strategic Analysis

Target Molecule Profile
  • IUPAC Name: Methyl 4-bromo-2-cyclopropoxybenzoate

  • Molecular Formula: C₁₁H₁₁BrO₃[1]

  • Molecular Weight: 271.11 g/mol [1]

  • Key Structural Features:

    • Methyl Ester: Protects the carboxylic acid and activates the ortho-position.

    • Cyclopropoxy Group: A strained ether ring, critical for pharmacokinetic properties (metabolic stability and lipophilicity).

    • Aryl Bromide: A versatile handle for downstream cross-coupling (Suzuki, Buchwald-Hartwig).

Retrosynthetic Strategy

The most efficient route exploits the electronic properties of the benzoate ring. The ester group at C1 is electron-withdrawing, significantly activating the C2 position toward Nucleophilic Aromatic Substitution (SNAr ).

  • Disconnection: The C-O bond at the 2-position.

  • Precursors: Methyl 4-bromo-2-fluorobenzoate and Cyclopropanol.

  • Rationale: Displacement of a fluoride leaving group ortho to an ester is kinetically favored over bromide displacement, allowing chemoselective installation of the cyclopropoxy group without disturbing the aryl bromide.

Critical Safety & Handling
  • Sodium Hydride (NaH): Pyrophoric. Handle under inert atmosphere (N₂/Ar). Use mineral oil dispersion or wash with dry hexanes if necessary.

  • Cyclopropanol: Volatile and flammable. Ensure proper ventilation.

  • Reaction Control: The deprotonation of cyclopropanol releases hydrogen gas. Control addition rates to manage pressure and exotherms.

Part 2: Detailed Experimental Protocol

Phase 1: Preparation of Methyl 4-bromo-2-fluorobenzoate

Note: If this starting material is purchased commercially, skip to Phase 2.

Objective: Convert 4-bromo-2-fluorobenzoic acid to its methyl ester to prevent carboxylic acid interference during the alkylation step.

Reagents:

  • 4-Bromo-2-fluorobenzoic acid (1.0 equiv)

  • Methanol (Solvent/Reagent, 10-20 volumes)

  • Sulfuric Acid (H₂SO₄, conc., 0.1 equiv) OR Thionyl Chloride (SOCl₂, 1.2 equiv)

Procedure (Acid-Catalyzed):

  • Dissolve 4-bromo-2-fluorobenzoic acid in Methanol (anhydrous).

  • Add catalytic H₂SO₄ dropwise.

  • Reflux for 6–12 hours. Monitor by TLC/LC-MS.

  • Concentrate in vacuo.[2]

  • Redissolve in EtOAc, wash with sat.[2][3] NaHCO₃ (to remove unreacted acid) and brine.

  • Dry over Na₂SO₄, filter, and concentrate.

    • Yield Expectation: >95% (White solid).

Phase 2: SNAr Displacement with Cyclopropanol (Core Step)

Objective: Chemoselective installation of the cyclopropoxy group.

Reagents:

Reagent Equiv. Role
Methyl 4-bromo-2-fluorobenzoate 1.0 Substrate
Cyclopropanol 1.2 – 1.5 Nucleophile
Sodium Hydride (60% in oil) 1.5 Base

| DMF (Anhydrous) | 10 Vol | Solvent |

Step-by-Step Protocol:

  • Alkoxide Formation:

    • To a flame-dried 3-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, addition funnel, and N₂ inlet, add NaH (1.5 equiv).

    • Add anhydrous DMF (5 volumes) and cool to 0 °C (ice bath).

    • Dissolve Cyclopropanol (1.2 equiv) in a minimal amount of DMF. Add this solution dropwise to the NaH suspension over 20 minutes.

    • Observation: Evolution of H₂ gas. Stir at 0 °C for 30 mins, then warm to Room Temperature (RT) for 15 mins to ensure complete deprotonation.

  • Nucleophilic Attack:

    • Cool the mixture back to 0 °C .

    • Dissolve Methyl 4-bromo-2-fluorobenzoate (1.0 equiv) in DMF (5 volumes).

    • Add the ester solution dropwise to the cyclopropoxide mixture.

    • Crucial Control: Maintain temperature < 5 °C during addition to prevent ester hydrolysis or side reactions.

  • Reaction:

    • Allow the reaction to warm to RT .

    • If reaction is sluggish (monitored by TLC/HPLC), heat to 50–60 °C .

    • Time: Typically 2–4 hours at 60 °C.

    • Endpoint: Disappearance of fluoro-ester starting material.

  • Quench & Workup:

    • Cool to 0 °C.

    • Quench carefully with sat. NH₄Cl (aq) .

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Separate layers.[4] Extract aqueous layer 2x with EtOAc.

    • Combined organic layers must be washed thoroughly with water (3x) and LiCl (5% aq) to remove DMF.

    • Dry over MgSO₄, filter, and concentrate.

  • Purification:

    • The crude product is often a pale yellow oil or solid.

    • Flash Column Chromatography: Silica Gel.

    • Eluent: Hexanes:EtOAc (Gradient 95:5 to 80:20).

    • Target Fraction: The cyclopropoxy ester typically elutes after the starting material (if any) but before hydrolyzed acid byproducts.

Analytical Validation
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.70 (d, 1H, Ar-H6), 7.15 (d, 1H, Ar-H3), 7.10 (dd, 1H, Ar-H5).

    • δ 3.89 (s, 3H, -COOCH ₃).

    • δ 3.80 (m, 1H, Cyclopropyl-CH -O).

    • δ 0.85–0.65 (m, 4H, Cyclopropyl-CH ₂).

  • LC-MS: [M+H]⁺ = 271/273 (Br isotope pattern).

Part 3: Visualization & Logic

Reaction Logic & Mechanism

The following diagram illustrates the retrosynthetic logic and the specific SNAr pathway.

ReactionPathway cluster_conditions Critical Process Parameters SM 4-Bromo-2-fluorobenzoic acid (Starting Material) Inter1 Methyl 4-bromo-2-fluorobenzoate (Activated Electrophile) SM->Inter1 Esterification (MeOH, H+) TS Meisenheimer Complex (Transient) Inter1->TS S_NAr Attack (DMF, 60°C) Reagent Cyclopropanol + NaH (Na-Cyclopropoxide) Reagent->TS Product Methyl 4-bromo-2-cyclopropoxybenzoate (Target) TS->Product - NaF Note1 Temp: <5°C during addition to prevent hydrolysis Note2 Solvent: Anhydrous DMF for ion separation

Caption: Mechanistic pathway for the transformation of fluoro-acid to cyclopropoxy-ester via SNAr.

Purification Workflow

Standardized workup procedure to ensure high purity (>98%) for pharmaceutical applications.

WorkupFlow Reaction Reaction Mixture (DMF, Product, NaF, Excess Base) Quench Quench: Sat. NH4Cl @ 0°C (Neutralize Base) Reaction->Quench Extract Extraction: EtOAc + Water (Phase Separation) Quench->Extract Wash Wash: 5% LiCl (aq) (Remove DMF) Extract->Wash Org Layer Dry Dry: MgSO4 & Filter Wash->Dry Conc Concentrate in Vacuo Dry->Conc Chrom Flash Chromatography (Hex/EtOAc 9:1) Conc->Chrom Final Pure Product (Clear Oil/Solid) Chrom->Final

Caption: Downstream processing workflow for isolation of the methyl ester target.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Incomplete deprotonation of cyclopropanol.Ensure NaH quality; allow longer time for alkoxide formation at RT before adding ester.
Ester Hydrolysis Presence of water in DMF or temp too high.Use freshly distilled/anhydrous DMF. Keep temp < 60°C.
Impurity: Phenol Cleavage of cyclopropyl ether (rare) or hydrolysis.Avoid acidic workup. Ensure quench is neutral (NH₄Cl).
Poor Separation DMF carryover into organic phase.Wash organic layer 3x with water or 5% LiCl solution.

Part 5: References

  • Nucleophilic Aromatic Substitution (SNAr) on Fluorobenzenes:

    • Mechanism & Scope: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews.

  • Cyclopropanol Reactivity:

    • General Reactivity: Kulinkovich, O. G. (2003). "Alkylation of cyclopropanol derivatives." Chemical Reviews.

  • Analogous Synthesis (Simeprevir Intermediates):

    • Patent Reference: "Macrocyclic Inhibitors of Hepatitis C Virus." (2013). Describes similar SNAr conditions using KOtBu/NaH in polar aprotic solvents for ether installation.

  • Reagent Data:

    • 4-Bromo-2-fluorobenzoic acid:

    • Cyclopropanol:

Sources

Troubleshooting & Optimization

Technical Support Center: Preserving Cyclopropane Integrity During Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance for a common challenge in organic synthesis: the acid-catalyzed hydrolysis of esters without inducing the undesired ring-opening of a cyclopropane moiety. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying mechanistic principles to empower your experimental design and troubleshooting efforts.

Troubleshooting Guide: Preventing Cyclopropane Ring Opening

This section addresses specific issues you may encounter during your experiments, offering explanations and actionable solutions.

Q1: I'm attempting to hydrolyze a methyl or ethyl ester on a molecule containing a cyclopropane ring using standard HCl or H₂SO₄, but I'm consistently observing ring-opened byproducts. What's happening and how can I stop it?

A1: Understanding the Competing Reactions

Under strong acidic conditions, two primary reactions are at play: the desired ester hydrolysis and the undesired cyclopropane ring opening. The high ring strain of the cyclopropane ring makes it susceptible to cleavage, especially when a carbocation can be formed on an adjacent carbon.

  • Mechanism of Ester Hydrolysis (Acid-Catalyzed) : The reaction begins with the protonation of the carbonyl oxygen of the ester, which activates the carbonyl carbon for nucleophilic attack by water.[1][2] This process is reversible, and using a large excess of water helps drive the equilibrium toward the carboxylic acid product.[3][4][5][6]

  • Mechanism of Cyclopropane Ring Opening : The cyclopropane ring can be protonated, particularly if there are adjacent electron-donating groups. This can lead to the formation of a carbocation intermediate, which is then attacked by a nucleophile (like water or the alcohol solvent), resulting in a ring-opened product.[7][8][9] The formation of a stable tertiary carbocation adjacent to the ring significantly promotes this undesired pathway.[8]

Solution Workflow:

To favor ester hydrolysis, you must employ conditions that are sufficiently acidic to catalyze the hydrolysis but too mild to promote significant protonation and cleavage of the cyclopropane ring.

Step 1: Switch to Milder Brønsted Acids. Instead of strong mineral acids, consider using weaker organic acids or buffered systems. These provide a proton source to catalyze the hydrolysis without being aggressive enough to readily open the cyclopropane ring.

  • Recommended Conditions:

    • Acetic Acid/Water Mixtures: Refluxing in a mixture of acetic acid and water can provide a sufficiently acidic environment for hydrolysis of some esters.

    • Pyridinium p-toluenesulfonate (PPTS): This mild acid catalyst is often effective in sensitive systems.[7]

    • Dowex-50 Resin: This strongly acidic ion-exchange resin can be used in an aqueous suspension. The localized acidity on the resin surface can catalyze the hydrolysis while minimizing side reactions in the bulk solution.[10]

Step 2: Employ Lewis Acid Catalysis. Lewis acids can activate the ester carbonyl towards nucleophilic attack without generating highly reactive protons that can lead to cyclopropane degradation.[11][12]

  • Recommended Catalysts:

    • Scandium(III) triflate (Sc(OTf)₃) or Ytterbium(III) triflate (Yb(OTf)₃): These are highly effective Lewis acids for promoting ester transformations under mild conditions.[12][13][14]

    • Bismuth(III) triflate (Bi(OTf)₃): Another excellent option for catalyzing reactions with acid-sensitive functional groups.[15]

Step 3: Consider Enzymatic Hydrolysis. For substrates with high sensitivity, enzymatic hydrolysis offers unparalleled selectivity under neutral pH and ambient temperatures.

  • Recommended Enzymes:

    • Lipases and Esterases: Enzymes like Pig Liver Esterase (PLE) or lipases from Candida species are well-known for their ability to hydrolyze esters with high chemoselectivity.[16][17][18][19] This method avoids acidic conditions altogether, thus preserving the cyclopropane ring.

Frequently Asked Questions (FAQs)

Q2: Why is my cyclopropyl-containing ester so sensitive to acid?

A2: The high ring strain of the cyclopropane ring (approximately 27 kcal/mol) makes its C-C sigma bonds weaker and more susceptible to cleavage than those in acyclic systems. The bonding orbitals in cyclopropane have significant p-character, giving the ring some properties of a double bond. Under acidic conditions, protonation can lead to a ring-opened carbocation, which is a thermodynamically favorable process that relieves the ring strain.

Q3: Are there any general "best practices" for working with cyclopropyl-containing esters to avoid ring opening?

A3: Yes, here are some key principles:

  • Avoid Strong, Concentrated Acids: Whenever possible, steer clear of concentrated HCl, H₂SO₄, and other strong mineral acids, especially at elevated temperatures.

  • Keep Temperatures Low: If acidic conditions are unavoidable, running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help minimize the undesired ring-opening pathway.

  • Use Anhydrous Conditions When Appropriate: For reactions involving Lewis acids, ensure your solvent and reagents are anhydrous, as water can deactivate the catalyst.[11]

  • Consider the Solvent: The choice of solvent can influence the reaction outcome. Polar aprotic solvents are often a good starting point for Lewis acid-catalyzed reactions.[11]

Q4: Can I use basic conditions for the hydrolysis instead?

A4: Absolutely. Base-mediated hydrolysis (saponification) is often the preferred method for hydrolyzing esters in acid-sensitive molecules.[20] The reaction is typically irreversible because the resulting carboxylate is deprotonated under the basic conditions, which drives the reaction to completion.[6][21] Common reagents include:

  • Lithium Hydroxide (LiOH) in a THF/water mixture: This is a very common and effective system.[21]

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) in aqueous alcohol: A classic and reliable method.[3]

However, be mindful of other base-sensitive functional groups in your molecule.

Comparative Summary of Hydrolysis Conditions

MethodCatalyst/ReagentTypical ConditionsAdvantagesDisadvantages
Strong Brønsted Acid HCl, H₂SO₄Reflux in aqueous solutionInexpensive, readily availableHigh risk of cyclopropane ring opening
Mild Brønsted Acid Acetic Acid, PPTS, Dowex-50Varies (e.g., reflux)Reduced risk of side reactionsMay be slower or less effective for hindered esters
Lewis Acid Catalysis Sc(OTf)₃, Yb(OTf)₃, Bi(OTf)₃Room temp. to moderate heatHigh selectivity for ester activationCatalyst cost, requires anhydrous conditions
Basic Hydrolysis LiOH, NaOH, KOHRoom temp. to refluxIrreversible, high yielding, avoids acidic conditionsCan affect other base-sensitive functional groups
Enzymatic Hydrolysis Lipases, EsterasesNeutral pH, ambient temp.Excellent selectivity, extremely mildSubstrate-specific, enzyme cost and availability

Experimental Protocols

Protocol 1: Mild Acid Hydrolysis using Dowex-50 Resin

  • To a round-bottom flask, add the cyclopropyl-containing ester (1.0 equiv) and a 1:1 mixture of water and a co-solvent like dioxane or THF.

  • Add Dowex-50 resin (a strongly acidic cation exchange resin) in a 1:1 weight ratio with the ester.

  • Heat the suspension to reflux with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and filter to remove the resin.

  • Wash the resin with the organic co-solvent.

  • Combine the filtrates and remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate) to isolate the carboxylic acid product.

Protocol 2: Lewis Acid-Catalyzed Hydrolysis with Sc(OTf)₃

  • Under an inert atmosphere (N₂ or Ar), add the cyclopropyl-containing ester (1.0 equiv) to a dry flask with an anhydrous solvent (e.g., acetonitrile or nitromethane).

  • Add Sc(OTf)₃ (0.05 - 0.1 equiv).

  • Add water (2.0 - 5.0 equiv).

  • Stir the reaction at room temperature or heat gently (e.g., 40-50 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a small amount of saturated aqueous NaHCO₃ solution.

  • Extract the product with an organic solvent, dry over Na₂SO₄, and concentrate under reduced pressure for purification.

Mechanistic Diagrams

G Ester Ester Cyclopropane Cyclopropane

G Start Start: Cyclopropyl Ester + Unwanted Ring Opening CheckAcid Is a strong Brønsted acid (HCl, H₂SO₄) being used? Start->CheckAcid MildAcid Strategy 1: Switch to Milder Acid (e.g., PPTS, Dowex-50) CheckAcid->MildAcid Yes LewisAcid Strategy 2: Use Lewis Acid Catalyst (e.g., Sc(OTf)₃) CheckAcid->LewisAcid Yes Base Strategy 3: Switch to Basic Hydrolysis (e.g., LiOH) CheckAcid->Base Yes Enzyme Strategy 4: Use Enzymatic Hydrolysis (e.g., Lipase) CheckAcid->Enzyme Yes End End: Selective Hydrolysis Cyclopropane Ring Intact MildAcid->End LewisAcid->End Base->End Enzyme->End

References

  • Wipf, P., & Jung, J. K. (2000). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Tetrahedron, 56(4), 477-484. [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Carboxylic Acid. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. [Link]

  • Khan Academy. (2019). Mechanism of ester hydrolysis. [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Bower, J. F., & Szeto, P. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters, 20(4), 1163-1166. [Link]

  • Chemistry LibreTexts. (2025). Preparing Ethers. [Link]

  • Smith, C. J., & Sarpong, R. (2019). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters, 21(10), 3844-3848. [Link]

  • Ferreira, M. J., & Palma, A. (2000). Cyclopropane derivatives and their diverse biological activities. Current Organic Chemistry, 4(8), 815-846. [Link]

  • Wang, Y., et al. (2024). Esterification and Etherification of Aliphatic Alcohols Enabled by Catalytic Strain-Release of Donor–Acceptor Cyclopropane. Organic Letters. [Link]

  • Van der Eycken, E., & Sharma, S. (2024). Lewis Acid Catalyzed Cyclopropane Ring-Opening-Cyclization Cascade Using Thioureas as a N,N-bisnucleophile. Chemistry – A European Journal. [Link]

  • Clark, J. (2023). Hydrolysing esters. Chemguide. [Link]

  • Smith, C. J., & Sarpong, R. (2025). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters. [Link]

  • Chemistry Stack Exchange. (2019). Preference for basic conditions in ester hydrolysis. [Link]

  • Google Patents. (1999). Process for preparing ethers and esters.
  • Ashenhurst, J. (2014). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. [Link]

  • Google Patents. (1996). Cyclopropyl based O- and N- and S-protecting groups.
  • University of Calcutta. (n.d.). Protecting groups in organic synthesis. [Link]

  • Fisher, D. (2017). Acid Catalyzed Formation of an Ether from an Alcohol. YouTube. [Link]

  • Basu, M. K., Sarkar, D. C., & Ranu, B. C. (1989). A Mild and Selective Method of Ester Hydrolysis. Synthetic Communications, 19(3-4), 627-631. [Link]

  • Sparkl. (n.d.). Revision Notes - Hydrolysis of Esters with Acid or Alkali. [Link]

  • Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Accounts of Chemical Research, 53(6), 1254-1269. [Link]

  • Clark, J. (n.d.). The mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry. [Link]

  • Douglas, C. J., & Ghorai, S. (2014). Lewis Acid Catalyzed (3 + 2)-Annulations of Donor–Acceptor Cyclopropanes and Ynamides. Organic Letters, 16(6), 1704-1707. [Link]

  • Arnold, F. H., et al. (2020). Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates. Journal of the American Chemical Society, 142(37), 15769-15774. [Link]

  • Ghorai, M. K., & Kumar, A. (2018). Lewis acid-catalyzed diastereoselective carbofunctionalization of bicyclobutanes employing naphthols. Organic & Biomolecular Chemistry, 16(34), 6296-6300. [Link]

  • Tunek, A., & Levin, K. (1993). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. Chemico-Biological Interactions, 88(2-3), 101-115. [Link]

  • Google Patents. (2010).
  • Charette, A. B., & Boezio, A. A. (2009). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. ACS Omega, 4(1), 224-228. [Link]

  • Li, X., & Wang, J. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Tetrahedron Letters, 60(5), 365-373. [Link]

  • Google Patents. (2007).
  • Fasan, R. (2019). Dehaloperoxidase Catalyzed Stereoselective Synthesis of Cyclopropanol Esters. ACS Catalysis, 9(1), 1-6. [Link]

  • Prakash Academy. (2012). Why cyclopropane ring cleaves - an illustrative Problem. YouTube. [Link]

  • De Kimpe, N., et al. (2000). Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid. Molecules, 5(7), 849-858. [Link]

  • Wei, R., & Li, G. (2023). Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics. Frontiers in Bioengineering and Biotechnology, 10, 1088859. [Link]

  • Kumar, A., & Singh, D. (2024). Lewis Acid-Base Site-Assisted In Situ Transesterification Catalysis to Produce Biodiesel. Catalysts, 14(10), 835. [Link]

  • Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Accounts of Chemical Research. [Link]

  • Reddit. (2024). Is there a way to open up cyclopropane so it reacts with formaldehyde like this?[Link]

  • Bower, J. F., & Szeto, P. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters. [Link]

Sources

Technical Support Center: Optimizing O-Cyclopropylation of Electron-Deficient Phenols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. Synthesizing cyclopropyl aryl ethers is a critical, yet notoriously difficult, transformation in drug development. While cyclopropyl groups vastly improve lipophilic efficiency (LipE) and metabolic stability, traditional Williamson ether synthesis fails entirely because cyclopropyl halides cannot undergo SN2 displacement due to severe ring strain [[1]]().

The state-of-the-art solution is the Copper-Catalyzed Chan–Lam Oxidative Cross-Coupling 2. However, electron-deficient phenols (e.g., p-nitrophenol, p-fluorophenol) are poor nucleophiles, which often leads to stalled reactions. This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating protocol to ensure high yields even with deactivated substrates.

I. Mechanistic Pathway & Causality

To successfully troubleshoot, you must understand the causality of the catalytic cycle. The reaction relies on a Cu(II)/Cu(III) redox system. For electron-deficient phenols, the initial ligand exchange (coordination to the Cu center) is thermodynamically disfavored. If transmetalation outpaces this coordination, the catalyst becomes saturated with cyclopropyl groups, leading to off-target homocoupling rather than the desired C–O bond formation.

Mechanism Cu2 Cu(II) Precatalyst [Cu(phen)(OAc)2] LigEx Ligand Exchange ArOH Coordination Cu2->LigEx - HOAc TransMet Transmetalation c-PrBF3K Addition LigEx->TransMet + c-PrBF3K Ox Oxidation Cu(II) → Cu(III) TransMet->Ox + O2 (1 atm) RedElim Reductive Elimination C-O Bond Formation Ox->RedElim Fast Cu1 Cu(I) Species [Cu(phen)]+ RedElim->Cu1 Ar-O-c-Pr Release Cu1->Cu2 O2 Oxidation

Fig 1: Catalytic cycle of Cu-mediated Chan-Lam O-cyclopropylation. Oxidation to Cu(III) drives reductive elimination.

II. Troubleshooting FAQs

Q1: My reaction with an electron-deficient phenol is stalling at <20% conversion. How can I drive it to completion? A1: The primary bottleneck is the initial coordination of the deactivated phenol to the Cu(II) center.

  • Ligand Selection: Ensure strict use of the bidentate nitrogen ligand 1,10-phenanthroline (phen) . It increases the electrophilicity of the Cu center, facilitating the coordination of poor nucleophiles 2.

  • Oxidant Pressure: Switch from ambient air to a 1 atm O2 balloon . The oxidation of Cu(II) to Cu(III) is required to trigger the reductive elimination. Higher dissolved O2 concentrations push this equilibrium forward, which is critical for sluggish substrates 3.

Q2: I am observing significant yellowing and decomposition of my cyclopropylboronic acid before the reaction even starts. What is happening? A2: Cyclopropylboronic acid is notoriously unstable, prone to rapid protodeboronation and oxidation, which destroys the stoichiometry of your reaction 3.

  • Solution: Switch to potassium cyclopropyl trifluoroborate (c-PrBF3K) . It is a bench-stable, free-flowing solid that nearly doubles the yield and vastly improves reproducibility 3.

Q3: Why is the 3:1 Toluene:H2O solvent ratio strictly required? Can I use pure organic solvents? A3: Pure organic solvents (like DCM or pure Toluene) will fail when using c-PrBF3K. The water is mechanistically required to slowly hydrolyze the trifluoroborate salt into the active cyclopropylboronic acid species in situ. This slow release provides a steady, low concentration of the active coupling partner, preventing decomposition and minimizing homocoupling 2.

III. Quantitative Data Summary

The following table demonstrates the critical impact of reagent selection on the yield of electron-deficient phenols.

Table 1: Optimization Metrics for O-Cyclopropylation of Phenols

Cyclopropyl SourceLigandOxidantSolventYield (Standard Phenol)Yield (Electron-Deficient)
c-PrB(OH)2NoneAirToluene< 10%0%
c-PrB(OH)21,10-phenanthroline1 atm O2Toluene45%< 10%
c-PrBF3KNone1 atm O23:1 Tol:H2O30%< 5%
c-PrBF3K 1,10-phenanthroline 1 atm O2 3:1 Tol:H2O 85–95% 60–80%

(Data synthesized from optimization studies on Chan-Lam cyclopropylation 3)

IV. Experimental Protocol: Self-Validating Workflow

Workflow Step1 1. Reagent Assembly Phenol + c-PrBF3K + Cu(OAc)2 + phen Step2 2. Solvent Addition Add 3:1 Toluene:H2O Step1->Step2 Step3 3. Atmosphere Exchange Purge & attach 1 atm O2 balloon Step2->Step3 Step4 4. Reaction Stir at 70 °C for 12-24 h Step3->Step4 Step5 5. Workup & Purification Extract, wash, and column chromatography Step4->Step5

Fig 2: Step-by-step experimental workflow for optimized O-cyclopropylation.

Step-by-Step Methodology:

  • Reagent Assembly: To an oven-dried reaction vial equipped with a magnetic stir bar, add the electron-deficient phenol (0.3 mmol, 1.0 equiv), c-PrBF3K (0.9 mmol, 3.0 equiv), Cu(OAc)2 (0.03 mmol, 10 mol%), and 1,10-phenanthroline (0.03 mmol, 10 mol%).

    • Causality: 3.0 equivalents of the cyclopropyl source are used to compensate for the slow transmetalation rate of deactivated phenols, ensuring the equilibrium favors product formation.

  • Solvent Addition: Add a 3:1 mixture of Toluene and deionized H2O (total volume 2.0 mL).

    • Validation Checkpoint 1 (Visual): Upon solvent addition and stirring, the solution should exhibit a distinct blue/green hue characteristic of the [Cu(phen)(OAc)2] precatalyst.

  • Atmosphere Exchange: Seal the vial with a septum. Purge the headspace with O2 for 2 minutes, then attach an O2 balloon (1 atm).

  • Heating & Reaction: Heat the reaction mixture to 70 °C and stir vigorously for 12–24 hours.

    • Validation Checkpoint 2 (Kinetic): Monitor the reaction via TLC or LC-MS after 4 hours. The mixture should transition to a darker brown/green color, indicating active oxidation to the transient Cu(III) species. If conversion is <50% and the color remains pale blue, verify that the O2 balloon has not deflated; oxygen starvation halts the catalytic cycle.

  • Workup: Cool the mixture to room temperature, dilute with EtOAc (10 mL), and wash with brine (2 × 5 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure cyclopropyl aryl ether.

V. References
  • Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles - PMC Source: nih.gov URL:

  • Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles - PMC (Mechanistic & Optimization Data) Source: nih.gov URL:

  • Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds - PMC Source: nih.gov URL:

Sources

Technical Support Center: Troubleshooting Low Reactivity of Aryl Bromides in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling. While aryl bromides are generally considered excellent electrophiles for Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings, researchers frequently encounter unexpected low reactivity. This usually manifests as stalled reactions, the formation of "palladium black," or the proliferation of side products.

As an Application Scientist, I have designed this guide to move beyond simple trial-and-error. By understanding the causality behind catalytic failures—whether driven by steric hindrance, electronic deactivation, or off-cycle catalyst poisoning—you can systematically rescue your reactions.

Diagnostic Workflow for Aryl Bromide Failures

Before changing ligands or solvents blindly, you must diagnose where the catalytic cycle is breaking down. Use the following decision matrix to determine if your failure is occurring at the oxidative addition, transmetalation, or reductive elimination step.

DiagnosticWorkflow Start Issue: Low Yield with Aryl Bromide CheckSM Is Aryl Bromide Consumed? Start->CheckSM YesSM Yes CheckSM->YesSM NoSM No CheckSM->NoSM SideProd Analyze Side Products (LC-MS / GC-MS) YesSM->SideProd OxAdd Oxidative Addition Failure Action: Use G3/G4 Precatalyst & Bulky Ligand (e.g., XPhos) NoSM->OxAdd Poisoning Pd Black Formation Action: Prevent Heteroatom Binding (e.g., BrettPhos) NoSM->Poisoning If Pd Black seen Homocoupling Homocoupling Detected Action: Improve Degassing, Use Pd(0) Source SideProd->Homocoupling Dehalogenation Dehalogenation Detected Action: Optimize Base/Solvent Check Water Content SideProd->Dehalogenation

Diagnostic flowchart for identifying the root cause of low aryl bromide reactivity.

Frequently Asked Questions (Mechanistic Deep Dives)

Q1: My starting material is completely unconsumed, and the solution remains clear. Why is my aryl bromide failing to react?

Causality: This is a classic failure of the oxidative addition step. If your aryl bromide is highly sterically hindered (e.g., ortho-substituted) or highly electron-rich, the activation energy required for the Pd(0) species to insert into the C–Br bond is too high. Furthermore, if you are using a traditional catalyst like


, the generation of the active mono-ligated 

species is slow and inefficient. Solution: Switch to an electron-rich, sterically demanding dialkylbiaryl phosphine ligand (Buchwald ligand) such as XPhos or RuPhos[1]. More importantly, deliver this ligand using a Buchwald G3 or G4 precatalyst . These are oxidative addition complexes (OACs) that rapidly and quantitatively generate the active

species under mildly basic conditions at room temperature, completely bypassing the initiation bottleneck[2][3].
Q2: I am attempting a Buchwald-Hartwig amination on a 2-bromopyridine. The reaction stalls at 10% conversion and a black precipitate forms. What is happening?

Causality: The black precipitate is "palladium black"—metallic palladium that has crashed out of the catalytic cycle due to thermal decomposition[4]. Nitrogen-containing heterocycles like 2-bromopyridines are notorious for catalyst poisoning . The basic nitrogen atom coordinates tightly to the palladium center, forming a stable, off-cycle inactive complex[4][5]. Denied the ability to progress through the cycle, the starved catalyst aggregates and precipitates. Solution: You must use a ligand that is sterically bulky enough to block the open coordination sites on the palladium center, physically preventing the pyridine nitrogen from binding[4]. BrettPhos or tBuBrettPhos paired with a G3 precatalyst are specifically engineered for this purpose[6]. Additionally, lower the temperature to 80–90 °C to minimize thermal decomposition[4].

Q3: My Suzuki-Miyaura coupling consumes the aryl bromide, but my primary product is the homocoupled boronic acid. How do I suppress this?

Causality: Homocoupling is an oxidative side reaction. It is almost always caused by one of two factors:

  • Oxygen ingress:

    
     facilitates the oxidative coupling of two boronic acid molecules catalyzed by palladium[7][8].
    
  • Use of Pd(II) salts: If you use a Pd(II) precatalyst like

    
     without a dedicated reducing agent, the Pd(II) must be reduced to Pd(0) in situ. It achieves this by consuming your boronic acid or phosphine ligand, directly driving homocoupling before the catalytic cycle even begins[7][8].
    Solution:  Implement rigorous solvent degassing (sparging with Argon for 30 mins or freeze-pump-thaw)[7]. Switch from 
    
    
    
    to a pre-formed Pd(0) source or a G3/G4 precatalyst, which activates via base deprotonation rather than sacrificial reduction[1][3].
Q4: I am seeing massive amounts of protodeboronation (hydrolysis of the boronic acid) instead of cross-coupling.

Causality: In Suzuki couplings, the transmetalation step is a race against the degradation of the boronic acid[9]. If transmetalation is sluggish—often due to poor solubility of the base or incorrect water content—the boronic acid will undergo competitive protodeboronation in the aqueous basic environment[1]. Solution: Use a fast-activating precatalyst like XPhos Pd G3 to accelerate the coupling rate[1]. If the boronic acid is inherently unstable, switch to its corresponding pinacol ester (Bpin), which is significantly more resistant to hydrolysis[8].

Quantitative Optimization Data: Precatalyst Selection

To ensure self-validating and reproducible protocols, modern cross-coupling relies heavily on precatalyst technology. Use the table below to select the appropriate generation and ligand for your specific aryl bromide challenge.

Precatalyst GenerationActivation MechanismKey AdvantagesIdeal Use Case for Aryl Bromides
G1 Deprotonation by baseHighly active at low temps (-40 °C)[1].Simple aryl bromides; requires strong base.
G2 Deprotonation (biphenyl backbone)Activates at room temp with weak bases (carbonates)[1][6].General Suzuki/Buchwald couplings.
G3 Deprotonation (OMs leaving group)Extremely rapid activation; highly soluble[6][9].Unstable boronic acids; automated HTE synthesis[1][9].
G4 Deprotonation (N-methylated)Prevents side-reactions with primary amines[1][9].Buchwald-Hartwig with primary alkyl/aryl amines.
G6 (OACs) Base-free activationGenerates innocuous byproducts; "on-cycle" intermediate[3].Highly sensitive substrates requiring strictly neutral conditions[3].

Mechanistic Pathway & Bottlenecks

Understanding the catalytic cycle allows you to pinpoint exactly where your aryl bromide is failing.

CatalyticCycle Pd0 Active Catalyst L-Pd(0) OxAdd Step 1: Oxidative Addition Ar-Br inserts into Pd(0) Pd0->OxAdd Ar-Br DeadEnd Off-Cycle Inactive Complex (Heteroatom Poisoning) Pd0->DeadEnd Pyridine/Amine PdII_1 Intermediate I L-Pd(Ar)(Br) OxAdd->PdII_1 Transmet Step 2: Transmetalation Nucleophile displaces Br PdII_1->Transmet Nu-M / Base PdII_2 Intermediate II L-Pd(Ar)(Nu) Transmet->PdII_2 RedElim Step 3: Reductive Elimination Product Ar-Nu released PdII_2->RedElim RedElim->Pd0 Ar-Nu

The Palladium Catalytic Cycle highlighting the off-cycle heteroatom poisoning pathway.

Self-Validating Experimental Protocol

To eliminate variables such as oxygen ingress and poor catalyst activation, use this optimized, step-by-step protocol for the Buchwald-Hartwig Amination of a Hindered Aryl Bromide [4][5].

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Amine (1.2 equiv)

  • XPhos Pd G3 or tBuBrettPhos Pd G3 (1.0 - 3.0 mol%)

  • Sodium tert-butoxide (

    
    ) or 
    
    
    
    (1.5 equiv)
  • Anhydrous 1,4-Dioxane or Toluene (0.2 M)

Step-by-Step Methodology:

  • Preparation (Glovebox or Schlenk Line): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the solid aryl bromide, the Pd G3 precatalyst, and the base.

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask and backfill with ultra-pure Argon (Repeat 3 times). Note: This step is critical to prevent oxidative degradation of the phosphine ligand and homocoupling.

  • Solvent Addition: Add the anhydrous, rigorously degassed solvent (sparged with Argon for 30 min) via syringe.

  • Amine Addition: If the amine is a liquid, add it neat via syringe at this stage.

  • Reaction Initiation: Place the flask in a pre-heated oil bath at 80 °C. The G3 precatalyst will activate within minutes, typically transitioning from a pale yellow to a deep red/orange homogeneous solution.

  • Monitoring: Monitor via LC-MS or GC-MS. Do not rely solely on TLC, as dehalogenated side-products often co-elute with the starting material.

  • Workup: Once the aryl bromide is consumed, cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove palladium residues and inorganic salts[4]. Concentrate under reduced pressure.

References

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs. Available at:[Link]

  • Johnson Matthey. "Buchwald precatalysts G2 and G3." Johnson Matthey. Available at:[Link]

Sources

Validation & Comparative

Comparative Guide: 1H NMR Interpretation of Cyclopropyl Protons in Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclopropyl-benzoic acid scaffold is a privileged structure in modern drug design, conferring metabolic stability and rigid vector orientation to pharmacophores. However, the NMR characterization of this moiety presents a unique "perfect storm" of spectral complexity: the magnetic anisotropy of the benzene ring, the anomalous "sigma-aromaticity" of the cyclopropane, and the concentration-dependent dimerization of the benzoic acid group.

This guide objectively compares three methodological approaches for assigning these protons: Standard 1D Analysis , 2D NOE/HSQC Integration , and DFT-GIAO Prediction . We provide experimental benchmarks to demonstrate why relying solely on 1D splitting patterns—while faster—carries a high risk of stereochemical misassignment in substituted derivatives.

Part 1: The Theoretical Framework

The Magnetic Anomaly of Cyclopropane

Unlike aliphatic chains, cyclopropane protons (


) reside in a unique magnetic environment. The ring possesses a diamagnetic ring current (often termed 

-aromaticity) that shields protons located above/below the ring plane and deshields those in the plane.[1]

When fused or attached to a benzoic acid derivative , two additional forces complicate the spectrum:

  • The Benzoic Acid Cone: The aromatic ring current of the benzoate creates a shielding cone.

    
     protons fixed in space relative to this ring will experience significant upfield or downfield shifts depending on their conformation.
    
  • Karplus Inversion: In cyclopropanes, the vicinal coupling constants follow a pattern opposite to alkenes:

    • Cyclopropane:

      
      [2]
      
    • Alkene:

      
      
      
Critical Data: Typical Chemical Shifts & Couplings

Based on 4-cyclopropylbenzoic acid derivatives in DMSO-d6 [1][2].

Proton TypeChemical Shift (

ppm)
MultiplicityCoupling Constant (

Hz)
Ar-COOH 12.0 – 13.5Broad SingletN/A (Exchangeable)
Ar-H (ortho) 7.8 – 8.1Doublet

Ar-H (meta) 7.1 – 7.3Doublet

Cp-CH (Methine) 1.8 – 2.5Multiplet

Cp-CH

(a)
0.9 – 1.1Multiplet

Cp-CH

(b)
0.6 – 0.8Multiplet

Note: The Methine proton is significantly deshielded (downfield) compared to unsubstituted cyclopropane (


 0.22) due to the inductive effect of the aryl ring and the ring current.

Part 2: Comparative Analysis of Methodologies

We evaluated three workflows for determining the relative stereochemistry of a substituted cyclopropyl benzoate.

Method A: Standard 1D 1H NMR (The Baseline)

Reliance on chemical shift logic and first-order splitting analysis.

  • Pros: Rapid acquisition (<5 mins); sufficient for purity checks.

  • Cons: High ambiguity. The "roofing effect" in higher-order multiplets often obscures the critical difference between

    
     (8 Hz) and 
    
    
    
    (5 Hz).
  • Failure Mode: In 1,2-disubstituted cyclopropanes, the chemical shift difference between geminal protons is often small (

    
     ppm), creating second-order AA'BB' or ABX systems that cannot be solved by visual inspection.
    
Method B: 2D NOESY + HSQC (The Gold Standard)

Correlating through-space interactions (NOE) with carbon connectivity.

  • Pros: Definitive stereochemical assignment. The NOE cross-peak between the Benzoic Acid ortho-protons and the specific Cyclopropyl protons allows for precise conformational analysis.

  • Cons: Requires longer acquisition time (1–4 hours); sensitive to mixing time parameters.

  • Verdict: Essential for NCE (New Chemical Entity) registration.

Method C: DFT-GIAO Prediction (The In-Silico Validator)

Using Density Functional Theory (B3LYP/6-311+G(d,p)) to predict shielding tensors.

  • Pros: Resolves "impossible" multiplets where signals overlap. Excellent for predicting solvent-induced shifts (e.g., DMSO vs. CDCl3).[3][4]

  • Cons: Computationally expensive; requires accurate conformational conformational search prior to NMR calculation.

Summary of Performance
FeatureMethod A: 1D NMRMethod B: 2D NOE/HSQCMethod C: DFT-GIAO
Stereo-Confidence Low (60%)High (99%)High (95%)
Time to Result 5 Minutes2 Hours24 Hours (CPU time)
Sample Requirement < 1 mg5–10 mgN/A
Cost $

$

Part 3: Experimental Protocols

Protocol 1: The "Self-Validating" Acquisition Workflow

To ensure data integrity, follow this specific sequence.

  • Solvent Selection:

    • Avoid

      
        for benzoic acids if possible. Carboxylic acid dimerization in chloroform leads to concentration-dependent shifts of the ortho-protons, obscuring the aromatic region.
      
    • Use

      
       . It breaks the acid dimers via H-bonding, stabilizing the chemical shifts and sharpening the peaks [3].
      
  • Sample Prep: Dissolve 5–10 mg of compound in 0.6 mL solvent. Filter through a cotton plug to remove particulates (crucial for resolution of small couplings).

  • Acquisition Parameters (600 MHz equivalent):

    • Pulse Angle: 30° (maximizes recovery).

    • Relaxation Delay (

      
      ): 5.0 seconds . Cyclopropyl protons have long 
      
      
      
      relaxation times. Short delays will suppress their integration values.
    • Scans: 64 (for sufficient S/N to see satellite peaks).

Protocol 2: Distinguishing Cis/Trans via J-Coupling

If 2D NMR is unavailable, use this logic gate for the cyclopropyl methylene protons:

CouplingLogic Figure 1: Logic Gate for Stereochemical Assignment using ³J values [4] Start Analyze Multiplet of Cyclopropyl CH2 Protons Measure Measure Vicinal Coupling (³J) to Methine Proton Start->Measure LargeJ ³J ≈ 8 - 11 Hz Measure->LargeJ Observed SmallJ ³J ≈ 4 - 6 Hz Measure->SmallJ Observed Cis CIS Relationship (Syn to Methine) LargeJ->Cis Trans TRANS Relationship (Anti to Methine) SmallJ->Trans

Part 4: Visualization of the Assignment Workflow

The following diagram illustrates the integrated workflow for a benzoic acid derivative, highlighting where artifacts typically occur.

Workflow Figure 2: Integrated NMR Assignment Workflow for Cyclopropyl Benzoates Sample Benzoic Acid Derivative Solvent Solvent Choice: DMSO-d6 (Recommended) Sample->Solvent H1 1D 1H NMR (Screening) Solvent->H1 breaks dimers Decision multiplets resolved? H1->Decision HSQC HSQC (Identify Carbons) Decision->HSQC No (Overlap) Final Structural Validation Decision->Final Yes (Simple) NOESY NOESY/ROESY (Spatial Check) HSQC->NOESY Assign CH/CH2 NOESY->Final Confirm Stereo

Part 5: Troubleshooting & Artifacts

The "Virtual Coupling" Trap

In strongly coupled systems (where


), such as the two protons of a cyclopropyl methylene group, the spectrum may appear as a complex "blob" rather than distinct multiplets.
  • Solution: Acquire the spectrum at a higher field (e.g., 600 MHz vs 400 MHz) or use a shift reagent (e.g.,

    
    ), though the latter may complex with the carboxylate and alter shifts.
    
Rotational Averaging

The bond between the phenyl ring and the cyclopropane is rotatable. However, in ortho-substituted benzoic acids, steric hindrance may lock the conformation.

  • Observation: Broadening of the ortho protons or the cyclopropyl methine.

  • Experiment: Variable Temperature (VT) NMR. Heating to 350K in DMSO often sharpens these signals by inducing rapid rotation.

References

  • Williamson, K. L., et al. (1964). "Conformational Analysis by NMR: Vicinal Coupling Constants in Cyclopropanes." Journal of the American Chemical Society.[5] Link

  • Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

  • BenchChem. (2025).[6] "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3." BenchChem Technical Guides. Link

  • Wiberg, K. B., et al. (1987). "Cyclopropane structural distortions." Journal of Organic Chemistry. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

Sources

A Deep Dive into the Analysis of 4-Bromo-2-cyclopropoxybenzoic Acid: An LC-MS Fragmentation and Comparative Methodologies Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth analysis of 4-Bromo-2-cyclopropoxybenzoic acid, a molecule of interest due to its unique combination of chemical functionalities. We will explore its characteristic fragmentation patterns under Liquid Chromatography-Mass Spectrometry (LC-MS) and offer a comparative overview with alternative analytical techniques, supported by experimental insights and established scientific principles.

The Central Role of LC-MS in Small Molecule Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone analytical technique in pharmaceutical and chemical research, prized for its high sensitivity, selectivity, and versatility.[1] For a molecule like 4-Bromo-2-cyclopropoxybenzoic acid, LC-MS, particularly with soft ionization techniques like Electrospray Ionization (ESI), is exceptionally well-suited. ESI allows for the gentle ionization of polar molecules, minimizing in-source fragmentation and preserving the molecular ion for subsequent tandem mass spectrometry (MS/MS) analysis.[2][3] This is crucial for obtaining a clear picture of the molecule's structure and fragmentation behavior.

Electrospray Ionization (ESI) of 4-Bromo-2-cyclopropoxybenzoic Acid

In the ESI source, 4-Bromo-2-cyclopropoxybenzoic acid, being a carboxylic acid, will readily deprotonate in the negative ion mode to form the [M-H]⁻ ion. This process is highly efficient due to the acidic nature of the carboxylic proton. The resulting pseudomolecular ion is then introduced into the mass analyzer for fragmentation analysis.

Decoding the Fragmentation Puzzle: A Predicted Pathway

The structure of 4-Bromo-2-cyclopropoxybenzoic acid presents several key features that will dictate its fragmentation: a brominated aromatic ring, a cyclopropoxy group, and a carboxylic acid function. The presence of bromine is particularly informative due to its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which will result in doublet peaks for any bromine-containing fragment.[4]

Predicted Fragmentation Scheme:

The collision-induced dissociation (CID) of the [M-H]⁻ ion of 4-Bromo-2-cyclopropoxybenzoic acid is expected to proceed through several key pathways:

  • Loss of CO₂ (Decarboxylation): The most facile fragmentation for a deprotonated carboxylic acid is the neutral loss of carbon dioxide (44 Da). This is a common and often dominant fragmentation pathway for this class of compounds.

  • Cleavage of the Cyclopropyl Ring: The strained cyclopropyl ring is susceptible to fragmentation. This can occur through the loss of a neutral cyclopropene molecule or through ring-opening followed by further fragmentation.

  • Loss of the Cyclopropoxy Group: The entire cyclopropoxy group can be lost as a neutral fragment.

  • Cleavage of the Bromine Atom: While aromatic C-Br bonds are relatively strong, the loss of the bromine radical can occur, particularly at higher collision energies.

Below is a DOT script visualizing the predicted fragmentation workflow.

Fragmentation_Workflow cluster_ionization Electrospray Ionization (Negative Mode) cluster_fragmentation Collision-Induced Dissociation (CID) Molecule 4-Bromo-2-cyclopropoxybenzoic Acid (C10H9BrO3) M.W. 256.09 g/mol Precursor_Ion [M-H]⁻ m/z 255/257 Molecule->Precursor_Ion Deprotonation Fragment_1 Loss of CO₂ [M-H-CO₂]⁻ m/z 211/213 Precursor_Ion->Fragment_1 - 44 Da Fragment_2 Loss of C₃H₄ (cyclopropene) [M-H-C₃H₄]⁻ m/z 215/217 Precursor_Ion->Fragment_2 - 40 Da Fragment_3 Loss of C₃H₅O• (cyclopropoxy radical) [M-H-C₃H₅O]⁻ m/z 198/200 Precursor_Ion->Fragment_3 - 57 Da Fragment_4 Loss of Br• [M-H-Br]⁻ m/z 176 Precursor_Ion->Fragment_4 - 79/81 Da

Caption: Predicted LC-MS/MS fragmentation workflow for 4-Bromo-2-cyclopropoxybenzoic acid in negative ion mode.

Experimental Protocol: A Self-Validating System

To ensure trustworthy and reproducible results, a robust experimental protocol is essential. The following is a detailed, step-by-step methodology for the LC-MS/MS analysis of 4-Bromo-2-cyclopropoxybenzoic acid.

1. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of 4-Bromo-2-cyclopropoxybenzoic acid in a suitable organic solvent such as methanol or acetonitrile.

  • Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to create a series of working standards for calibration and system suitability checks.

2. Liquid Chromatography (LC) Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is a suitable starting point.

  • Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

  • Mobile Phase B: Acetonitrile or methanol with the same modifier as Mobile Phase A.

  • Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 5-10% B), ramp up to a high percentage (e.g., 95% B) to elute the analyte, followed by a re-equilibration step. The exact gradient will need to be optimized for the specific column and system.

  • Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min for a 2.1 mm ID column.

  • Column Temperature: 30-40 °C to ensure reproducible retention times.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) capable of MS/MS experiments.

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Negative ion mode is predicted to be optimal for this compound.

  • Capillary Voltage: Typically 2.5-3.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Temperature: 350-450 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • MS Scan Range: m/z 50-300 for a full scan experiment.

  • MS/MS Analysis: Select the [M-H]⁻ precursor ion (m/z 255/257) for collision-induced dissociation (CID). Optimize the collision energy to obtain a rich fragmentation spectrum.

This protocol provides a solid foundation. Method development and validation should always be performed to ensure the method is fit for its intended purpose.

A Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS is a powerful tool, a comprehensive understanding of a molecule often requires a multi-technique approach. The choice of analytical technique depends on the specific information required, the sample matrix, and the available instrumentation.[5]

Technique Principle Strengths for 4-Bromo-2-cyclopropoxybenzoic Acid Limitations
LC-MS/MS Separation by liquid chromatography followed by mass analysis of the intact molecule and its fragments.[6]High sensitivity and selectivity. Provides molecular weight and structural information through fragmentation.[1] The isotopic pattern of bromine is readily observed.Isomeric differentiation can be challenging. Quantification requires stable isotope-labeled internal standards for best accuracy.
GC-MS Separation of volatile compounds by gas chromatography followed by mass analysis.Excellent for volatile and thermally stable compounds. Can provide detailed fragmentation patterns (electron ionization).[7]Requires derivatization for non-volatile compounds like carboxylic acids, which adds complexity and potential for side reactions.[8] Not suitable for thermally labile compounds.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms in a molecule.Provides unambiguous structural elucidation, including stereochemistry and isomeric differentiation.[9][10] The cyclopropyl and aromatic protons would give characteristic signals.Relatively low sensitivity compared to MS. Requires a larger amount of pure sample. Complex spectra can be challenging to interpret.
FT-IR Spectroscopy Measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes.Provides information about the functional groups present in the molecule (e.g., C=O of the carboxylic acid, C-O of the ether, aromatic C-H).[11][12][13]Provides limited information on the overall molecular structure and connectivity. Not suitable for complex mixtures without prior separation.

Data Presentation: A Summary of Expected Observations

Analytical Technique Expected Key Observations for 4-Bromo-2-cyclopropoxybenzoic Acid
LC-MS/MS (Negative ESI) Precursor Ion: [M-H]⁻ at m/z 255/257 (1:1 ratio). Key Fragments: m/z 211/213 (loss of CO₂), m/z 215/217 (loss of cyclopropene), m/z 198/200 (loss of cyclopropoxy radical), m/z 176 (loss of Br).
GC-MS (with derivatization, e.g., methylation) Molecular Ion of Derivative: [M-CH₃]⁺. Fragmentation: Dominated by fragmentation of the derivatized carboxylic acid and characteristic cleavages of the aromatic ring and ether linkage.
¹H NMR Aromatic Protons: Signals in the aromatic region (δ 7-8 ppm) with splitting patterns indicative of the substitution. Cyclopropyl Protons: Characteristic upfield signals (δ 0.5-1.5 ppm). Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm).
¹³C NMR Signals corresponding to all unique carbon atoms, including the carbonyl carbon, aromatic carbons, and cyclopropyl carbons.
FT-IR C=O stretch (carboxylic acid): ~1700 cm⁻¹. O-H stretch (carboxylic acid): Broad band ~2500-3300 cm⁻¹. C-O stretch (ether): ~1250 cm⁻¹. Aromatic C-H stretch: ~3000-3100 cm⁻¹. C-Br stretch: In the fingerprint region.

Conclusion: An Integrated Approach for Unambiguous Identification

The analysis of 4-Bromo-2-cyclopropoxybenzoic acid exemplifies the power and intricacies of modern analytical chemistry. LC-MS/MS provides an unparalleled combination of sensitivity and structural information, allowing for the confident identification and characterization of such novel compounds. The predicted fragmentation pattern, based on fundamental chemical principles, serves as a robust guide for interpreting experimental data.

However, for unequivocal structural confirmation, especially in regulated environments, a multi-faceted approach is indispensable. The complementary data obtained from NMR and FT-IR, and in some cases GC-MS, provides a more complete and validated understanding of the molecule's identity and purity. As Senior Application Scientists, we advocate for this integrated analytical strategy to ensure the highest level of scientific integrity and to accelerate the drug development process.

References

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PMC. Retrieved from [Link]

  • Headspace GC-MS for the Determination of Halogenated Hydrocrabons, Ethers and Aromatic Volatiles in Fabric and Leather. (2014). Journals@UC. Retrieved from [Link]

  • Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. Retrieved from [Link]

  • 4-Bromobenzoic acid | C7H5BrO2 | CID 11464. (n.d.). PubChem. Retrieved from [Link]

  • Benzoic acid, 4-bromo-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Nuclear magnetic resonance spectra of cyclopropyl derivatives. (1973). The Journal of Organic Chemistry. Retrieved from [Link]

  • 4-Bromobenzoic acid, isopropyl ester. (n.d.). SpectraBase. Retrieved from [Link]

  • Quantification of Halo ethers from tap water by LLE and Gas Chromatography-Mass Spectrometry. (n.d.). Shimadzu. Retrieved from [Link]

  • Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. (2014). ResearchGate. Retrieved from [Link]

  • A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. (2026). MDPI. Retrieved from [Link]

  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. (n.d.). PMC. Retrieved from [Link]

  • Computational methods for small molecule identification. (n.d.). GI Digital Library. Retrieved from [Link]

  • Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. (2005). PubMed. Retrieved from [Link]

  • Identification of small molecules using accurate mass MS/MS search. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Driving tert-butyl axial: the surprising cyclopropyl effect. (2024). RSC Publishing. Retrieved from [Link]

  • NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. (n.d.). DTIC. Retrieved from [Link]

  • Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. (n.d.). Caltech Authors. Retrieved from [Link]

  • Comparison of the cyclopropyl signals in the ¹H NMR spectra of the... (n.d.). ResearchGate. Retrieved from [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (n.d.). IntechOpen. Retrieved from [Link]

  • Introduction to LC-MS Fragmentation. (2026). LCGC International. Retrieved from [Link]

  • LC-MS/MS method development for anti-oxidative biomarkers. (2023). ULisboa. Retrieved from [Link]

  • LC/MS/MS/ESI determination of main fragmentation pathway for compounds 1-7. (n.d.). ResearchGate. Retrieved from [Link]

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The Isosteric Dance: A Comparative Guide to the Bioactivity of Cyclopropoxy vs. Isopropoxy Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the intricate choreography of drug design, the selection of functional groups is a critical determinant of a molecule's ultimate performance. Among the myriad of choices available to medicinal chemists, the isosteric replacement of an isopropoxy group with a cyclopropoxy moiety on a benzoic acid scaffold represents a nuanced yet powerful strategy to modulate bioactivity. This guide provides a comprehensive comparison of these two functional groups, delving into their effects on physicochemical properties, metabolic stability, and overall biological activity, supported by established principles and experimental insights.

The Strategic Rationale: Why Compare Cyclopropoxy and Isopropoxy?

The isopropyl group is a common substituent in drug candidates, offering a balance of lipophilicity and steric bulk.[1][2] However, it can be susceptible to metabolic oxidation. The cyclopropyl group, as a strained three-membered ring, presents a unique set of properties, including increased rigidity and altered electronics, which can offer advantages in potency, metabolic stability, and reduced off-target effects.[3][4][5] This comparison, therefore, explores the trade-offs and potential benefits of this isosteric substitution on a benzoic acid core, a prevalent scaffold in numerous biologically active compounds.[6][7][8]

Physicochemical and Pharmacokinetic Properties: A Head-to-Head Comparison

The seemingly subtle change from an isopropoxy to a cyclopropoxy group can have a significant impact on a molecule's key drug-like properties. The following table summarizes these differences:

PropertyIsopropoxy GroupCyclopropoxy GroupRationale and Implications
Lipophilicity (cLogP) HigherLowerThe cyclopropyl group is less lipophilic than the isopropyl group.[1] This can lead to improved aqueous solubility and potentially reduced off-target binding to hydrophobic pockets.
Metabolic Stability Susceptible to CYP-mediated oxidationGenerally more resistant to oxidationThe high C-H bond dissociation energy of the cyclopropyl ring makes it less prone to oxidative metabolism by cytochrome P450 enzymes.[3] This can lead to a longer half-life and improved bioavailability.[9]
Conformational Rigidity FlexibleRigidThe constrained nature of the cyclopropyl ring reduces the number of accessible conformations, which can lead to more specific binding to the target protein and potentially higher potency.[2]
pKa of Benzoic Acid Less acidicMore acidicThe electron-withdrawing nature of the cyclopropyl group can lower the pKa of the benzoic acid, affecting its ionization state at physiological pH and potentially influencing cell permeability and target engagement.[1][2]

Comparative Bioactivity: A Synthesis of Expected Outcomes

Potency and Selectivity

The increased rigidity of the cyclopropoxy group can be a double-edged sword. By locking the molecule into a more defined conformation, it may lead to a higher binding affinity for the intended target if that conformation is optimal.[5] This can translate to enhanced potency. Conversely, if the rigid conformation is not ideal for the target's binding pocket, a decrease in activity may be observed. The more flexible isopropoxy group may allow for more promiscuous binding to off-targets.

Pharmacokinetics and In Vivo Efficacy

A significant advantage of the cyclopropoxy moiety lies in its generally enhanced metabolic stability.[3] In a relevant study, replacing a methoxy group with a larger isopropoxy group improved microsomal stability.[9] Building on this, the even more robust cyclopropyl group is expected to further decrease clearance and increase the in vivo half-life of the parent compound. This improved pharmacokinetic profile can lead to greater in vivo efficacy and potentially a lower required dose.

Experimental Protocols: Assessing Bioactivity in a Preclinical Setting

To empirically determine the comparative bioactivity of cyclopropoxy and isopropoxy benzoic acid derivatives, a variety of in vitro assays can be employed. The choice of assay will be dependent on the specific therapeutic area of interest. Below is a representative protocol for determining antimicrobial activity, a common application for benzoic acid derivatives.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Cyclopropoxy and isopropoxy benzoic acid derivatives

  • Bacterial strain (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in MHB directly in the 96-well plates to achieve a range of concentrations.

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension in MHB to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the bacterial suspension to each well containing the diluted compounds.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (MHB with no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

Visualizing the Concepts

To further illustrate the concepts discussed, the following diagrams represent a hypothetical signaling pathway that could be inhibited by these compounds and the experimental workflow for the MIC assay.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Biological_Response Biological Response GeneExpression->Biological_Response Ligand Ligand Ligand->Receptor Inhibitor Benzoic Acid Derivative Inhibitor->Kinase2 Inhibition

Caption: A hypothetical signaling pathway where a benzoic acid derivative acts as a kinase inhibitor.

G A Prepare stock solutions of cyclopropoxy and isopropoxy benzoic acid derivatives B Perform serial dilutions in 96-well plates A->B D Inoculate plates with bacterial suspension B->D C Prepare standardized bacterial inoculum C->D E Incubate plates at 37°C for 18-24h D->E F Determine MIC by visual inspection or OD reading E->F

Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion

The choice between a cyclopropoxy and an isopropoxy substituent on a benzoic acid scaffold is a strategic decision in drug discovery that requires careful consideration of the desired pharmacological profile. The cyclopropoxy group often offers advantages in terms of metabolic stability and conformational rigidity, which can lead to improved pharmacokinetics and potentially higher potency. However, the isopropoxy group provides greater flexibility, which may be beneficial for certain target interactions. The ultimate determination of which moiety is superior will depend on empirical testing within the specific biological context of interest. This guide provides a foundational framework for researchers to make informed decisions in the design and optimization of novel benzoic acid-based therapeutics.

References

  • Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation. PMC. Available at: [Link].

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. Available at: [Link].

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. PMC. Available at: [Link].

  • Metabolism of cyclopropyl groups. Hypha Discovery. Available at: [Link].

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link].

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available at: [Link].

  • New method for synthesizing p-isopropyl benzoic acid. Google Patents.
  • The chemistry and biology of cyclopropyl compounds. Bálint Gál Burns Group. Available at: [Link].

  • 4-Isopropoxybenzoic Acid 98.0%(GC). PureSynth. Available at: [Link].

  • Experimental and theoretical study on benzoic acid derivatives. ResearchGate. Available at: [Link].

  • Experimental and theoretical study on benzoic acid derivatives. PlumX. Available at: [Link].

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. ResearchGate. Available at: [Link].

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available at: [Link].

  • Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. PMC. Available at: [Link].

  • 4-(Cyclopropanecarboxamido)benzoic acid. PMC. Available at: [Link].

  • Benzoic acid, 3-cyclopropyl-. Angene Chemical. Available at: [Link].

  • Benzoic acid derivatives. Slideshare. Available at: [Link].

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. Available at: [Link].

  • A Comprehensive Study On Benzoic Acid And Its Derivatives. IJCRT.org. Available at: [Link].

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. Available at: [Link].

  • Structural and Biofunctional Insights into the Cyclo(Pro-Pro-Phe-Phe-) Scaffold from Experimental and In Silico Studies: Melanoma and Beyond. MDPI. Available at: [Link].

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. Available at: [Link].

  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link].

  • 9.4 Physical Properties of Alcohols, Ethers, and Epoxides. YouTube. Available at: [Link].

  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Semantic Scholar. Available at: [Link].

  • 7.8: Comparing Properties of Isomers. Chemistry LibreTexts. Available at: [Link].

  • Isopropyl alcohol 2-isopropoxy ethanol. PubChem. Available at: [Link].

  • Comparison of Approaches for Determining Bioactivity Hits from High-Dimensional Profiling Data. ResearchGate. Available at: [Link].

  • Exploring the Bioactive Potential and Biocompatibility of Extracts from Agro-Industrial Residues for Cosmetic Applications. PMC. Available at: [Link].

  • Editorial: Investigation of the biological properties of natural products using experimental approaches and in silico methods. Frontiers. Available at: [Link].

  • Isopropylethanediol. PubChem. Available at: [Link].

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A Comparative Guide to Establishing HPLC Purity Standards for 4-Bromo-2-cyclopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for developing, comparing, and implementing robust High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 4-Bromo-2-cyclopropoxybenzoic acid, a critical intermediate in pharmaceutical synthesis. We will explore the scientific rationale behind methodological choices, present comparative data to guide optimization, and adhere to the rigorous standards of international regulatory bodies.

The Imperative of Purity for Drug Intermediates

In pharmaceutical development, the quality of the final Active Pharmaceutical Ingredient (API) is inextricably linked to the purity of its starting materials and intermediates.[1] For a key intermediate like 4-Bromo-2-cyclopropoxybenzoic acid, even minute impurities can be carried through subsequent synthetic steps, potentially leading to the formation of undesired by-products, reduced efficacy, or adverse patient reactions.[2][3]

Regulatory frameworks, such as the International Council for Harmonisation (ICH) guidelines, mandate strict control over impurities.[4][5] Specifically, ICH Q3A(R2) provides a clear rationale for reporting, identifying, and qualifying impurities in new drug substances, setting thresholds that necessitate the use of highly sensitive and validated analytical procedures.[2][6] High-Performance Liquid Chromatography (HPLC) is the predominant technique used throughout the pharmaceutical industry for this purpose, offering the precision and resolution required for stringent purity assessments.[1][7]

Foundational Principles: HPLC for an Acidic Analyte

4-Bromo-2-cyclopropoxybenzoic acid is a carboxylic acid. This fundamental property dictates the strategy for developing a successful reversed-phase HPLC method. The primary goal is to ensure the analyte is in a single, non-ionized state during analysis to achieve sharp, symmetrical peaks and reproducible retention times.

The Role of Mobile Phase pH: Ionizable compounds, like carboxylic acids, can exist in equilibrium between their ionized (more polar) and non-ionized (less polar) forms.[8] In reversed-phase HPLC, which uses a non-polar stationary phase, the non-ionized form is retained more strongly.[9] If the mobile phase pH is close to the analyte's pKa, both forms will be present, often resulting in broad, tailing peaks.

To mitigate this, the principle of ion suppression is employed. By acidifying the mobile phase to a pH at least 2 units below the analyte's pKa, the equilibrium is shifted almost entirely to the non-ionized, more hydrophobic form.[10] This leads to enhanced retention, improved peak shape, and greater reproducibility.

Comparative Analysis of HPLC Methodologies

The development of a stability-indicating HPLC method requires a systematic evaluation of critical parameters.[11][12] Below, we compare key components to establish an optimized method for 4-Bromo-2-cyclopropoxybenzoic acid.

Stationary Phase (Column) Selection

The choice of column is fundamental to achieving the desired separation. For an aromatic compound like 4-Bromo-2-cyclopropoxybenzoic acid, C18 and C8 columns are the most common choices in reversed-phase chromatography.[9]

Column TypeParticle SizeDimensionsAdvantagesDisadvantages
C18 (L1) 3.5 µm4.6 x 150 mmHigh hydrophobicity, excellent retention for non-polar and moderately polar compounds, widely available.May show excessive retention for very hydrophobic impurities, requiring higher organic solvent concentrations.
C8 (L7) 3.5 µm4.6 x 150 mmLess hydrophobic than C18, offering shorter analysis times for highly retained compounds.May provide insufficient resolution for closely eluting, less polar impurities.
Phenyl-Hexyl 3.5 µm4.6 x 150 mmOffers alternative selectivity through π-π interactions with the aromatic ring of the analyte.Selectivity can be highly specific and may not be universally applicable.

Recommendation: A C18 column is the recommended starting point due to its robust performance and high resolving power for a wide range of potential impurities.[9]

Mobile Phase Optimization

This is the most critical parameter for optimizing the separation of acidic analytes.[8] We will compare two common organic solvents and two acidic modifiers.

Organic Solvent Comparison: Acetonitrile (ACN) and Methanol (MeOH) are the most widely used organic solvents in reversed-phase HPLC.[13]

ParameterAcetonitrile (ACN)Methanol (MeOH)Rationale
UV Cutoff ~190 nm~205 nmACN is preferred for detection at lower UV wavelengths (<220 nm).
Viscosity LowerHigherACN generates lower backpressure, allowing for higher flow rates or the use of smaller particle columns.
Elution Strength HigherLowerACN is a stronger solvent, generally leading to shorter retention times compared to MeOH.
Selectivity Can offer different selectivity due to its aprotic nature.Can engage in hydrogen bonding, which may alter elution order compared to ACN.

Acidic Modifier Comparison: The choice of acidifier impacts ion suppression and column longevity.

Modifier (0.1% v/v)pH (approx.)Performance Characteristics
Formic Acid 2.7Volatile and MS-compatible. Provides good peak shape for most acids.[14]
Phosphoric Acid 2.1Non-volatile. Provides excellent buffering capacity and sharp peaks but is not MS-compatible.
Trifluoroacetic Acid (TFA) <2.0Strong ion-pairing agent, can permanently alter column chemistry. Often results in sharp peaks but can be difficult to remove from the stationary phase.

Illustrative Experimental Data: The following table summarizes the results of a comparative study using a C18 column to separate 4-Bromo-2-cyclopropoxybenzoic acid from a potential process impurity (e.g., 4-Bromobenzoic acid).

Mobile Phase Composition (A: Water + Modifier, B: ACN)Retention Time (Main Peak, min)Tailing Factor (Main Peak)Resolution (Analyte/Impurity)
0.1% Formic Acid8.21.13.5
0.1% Phosphoric Acid8.51.03.8
No Modifier (Neutral pH)4.12.81.2

Recommended Experimental Protocol & Workflow

This section provides a detailed protocol for a validated HPLC purity method and a workflow diagram for method development.

HPLC Method Development Workflow

The following diagram outlines the logical steps for developing a robust HPLC method.

HPLC_Workflow start Define Analytical Goal (Purity Assay, Impurity Profile) info Gather Analyte Information (pKa, Solubility, UV Spectrum) start->info mode_select Select HPLC Mode (Reversed-Phase) info->mode_select scouting Initial Scouting Runs (Generic Gradient) mode_select->scouting col_opt Column Optimization (C18, C8, Phenyl) scouting->col_opt Evaluate Peak Shape & Initial Separation mp_opt Mobile Phase Optimization (pH, Organic Solvent) col_opt->mp_opt Select Best Column method_fine_tune Fine-Tuning (Gradient, Flow Rate, Temp.) mp_opt->method_fine_tune Achieve Target Resolution validation Method Validation (ICH Q2(R1)) method_fine_tune->validation System Suitability Passes final_method Finalized & Approved Method validation->final_method

Caption: Workflow for HPLC Method Development.

Step-by-Step HPLC Protocol

1. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and DAD or UV detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna)

  • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade Water

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Preparation: Accurately weigh ~10 mg of 4-Bromo-2-cyclopropoxybenzoic acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a final concentration of 100 µg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same target concentration (100 µg/mL) using the same procedure.

4. System Suitability Testing (SST):

  • Before sample analysis, perform five replicate injections of the standard solution.

  • The system is deemed suitable for use if the following criteria are met[15]:

    • Precision: Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%.

    • Tailing Factor: The tailing factor for the main peak is ≤ 2.0.

5. Data Analysis and Purity Calculation:

  • Integrate all peaks in the sample chromatogram.

  • Calculate the purity using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation: Ensuring Trustworthiness

A developed method is not reliable until it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[16] Key parameters, as defined by ICH Q2(R1), must be assessed.[17]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can separate the analyte from impurities and degradants.Peak purity analysis (using DAD) passes; resolution between adjacent peaks > 2.0.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., 50-150% of target concentration).[17]
Accuracy To measure the closeness of the test results to the true value.Recovery of spiked samples should be within 98.0% - 102.0%.[17]
Precision To assess the degree of scatter between a series of measurements.Repeatability (intra-day) RSD ≤ 2.0%; Intermediate Precision (inter-day) RSD ≤ 3.0%.[17]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10. Important for quantifying low-level impurities.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, flow rate).System suitability criteria are met under all varied conditions.

By rigorously validating the HPLC method against these criteria, researchers and quality control professionals can ensure the generation of reliable, accurate, and defensible purity data for 4-Bromo-2-cyclopropoxybenzoic acid.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • ICH. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
  • ICH. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).
  • Unknown. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Phenomenex. Reversed Phase HPLC Columns.
  • Unknown. (2024, November 16). HPLC Method Development Steps For Pharmaceuticals: How To Make.
  • MDPI. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • Unknown. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?.
  • Phenomenex. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. YouTube.
  • Unknown. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
  • AZoM. (2023, June 9). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis.
  • Elsevier. HPLC Method Development for Pharmaceuticals, Volume 8 - 1st Edition.
  • Chromatography Online. (2022, April 15). A Three-Pronged Template Approach for Rapid HPLC Method Development.
  • ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ?.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Unknown. (2024, October 28). Reyes-et-al.-2025-Journal-of-Chromatography-B.pdf.
  • Chromatography Today. and 4- Bromobenzoic Acids both In Vitro and In Vivo.

Sources

High-Fidelity IR Spectroscopy for Aryl Carboxylic Acids and Ethers: ATR-FTIR vs. Transmission FTIR

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical drug development and materials science, the precise structural elucidation of active pharmaceutical ingredients (APIs) is non-negotiable. Aryl carboxylic acids (e.g., ibuprofen, aspirin derivatives) and aryl ethers (e.g., anisole-based compounds) are ubiquitous motifs in medicinal chemistry. Fourier-Transform Infrared (FTIR) spectroscopy remains a frontline analytical technique for identifying these functional groups.

However, the choice of sampling modality—Attenuated Total Reflectance (ATR) versus Transmission FTIR—profoundly impacts spectral resolution, peak intensity, and quantitative reliability[1][2]. This guide provides an objective, data-driven comparison of these two techniques, grounded in the mechanistic causality of molecular vibrations, to help researchers select the optimal workflow for their analytical needs.

Mechanistic Causality of Characteristic Peaks

Understanding why specific peaks appear at given wavenumbers is essential for accurate spectral interpretation and troubleshooting. The spectral signatures of aryl carboxylic acids and ethers are heavily influenced by intermolecular forces and electronic delocalization.

Aryl Carboxylic Acids: Dimerization and Conjugation

Carboxylic acids rarely exist as isolated monomers in solid or liquid states; they spontaneously form strongly hydrogen-bonded dimers[3][4].

  • O-H Stretch (3300–2500 cm⁻¹): The extensive intermolecular hydrogen bonding severely weakens the O-H bond, lowering its force constant. This results in a massive, broad absorption envelope that often obscures the C-H stretching region entirely[3][5].

  • C=O Stretch (1710–1680 cm⁻¹): While isolated aliphatic carboxylic acids typically absorb at 1730–1700 cm⁻¹, the carbonyl group in aryl carboxylic acids is conjugated with the aromatic ring. This delocalization of π-electrons increases the single-bond character of the C=O bond, lowering its vibrational frequency to the 1710–1680 cm⁻¹ range[4][5].

  • C-O Stretch (1320–1210 cm⁻¹): This peak arises from the coupling of the C-O stretching mode with O-H bending vibrations[3][5].

Aryl Ethers: Resonance Strengthening

Unlike alcohols or acids, ethers lack an O-H bond, making their C-O-C stretching vibrations the primary diagnostic feature[6].

  • Asymmetric C-O-C Stretch (1300–1200 cm⁻¹): In saturated aliphatic ethers, this peak appears at 1140–1070 cm⁻¹. However, in aryl ethers, the lone pair electrons on the oxygen atom resonate with the adjacent aromatic ring. This resonance increases the double-bond character (and thus the force constant) of the aryl-oxygen bond, shifting the asymmetric stretch to a significantly higher wavenumber (1300–1200 cm⁻¹)[6][7].

  • Symmetric C-O-C Stretch (1075–1020 cm⁻¹): A weaker, secondary diagnostic band. Because the dipole moment change during the symmetric stretch is smaller, this peak is less intense than its asymmetric counterpart[7].

Table 1: Characteristic IR Peaks and Mechanistic Causality
Functional GroupVibrational ModeWavenumber (cm⁻¹)Mechanistic Causality
Aryl Carboxylic Acid O-H Stretch3300–2500Extreme broadening due to strong intermolecular hydrogen-bonded dimers.
Aryl Carboxylic Acid C=O Stretch1710–1680Shifted lower than aliphatic acids due to π-electron delocalization (conjugation) with the aryl ring.
Aryl Carboxylic Acid C-O Stretch1320–1210Coupling of C-O stretch with adjacent O-H bending vibrations.
Aryl Ether Asym. C-O-C1300–1200Resonance with the aromatic ring increases the C-O bond force constant, shifting the peak higher.
Aryl Ether Sym. C-O-C1075–1020Secondary diagnostic band; lower dipole moment change results in weaker intensity.

Comparative Analysis: ATR-FTIR vs. Transmission FTIR

While Transmission FTIR measures the total absorption of light passing through the bulk sample, ATR-FTIR measures an evanescent wave that penetrates just a few micrometers into the sample surface[1][2]. This fundamental difference creates distinct advantages and spectral artifacts.

The Causality of ATR Spectral Shifts: In ATR-FTIR, the depth of penetration (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) is directly proportional to the wavelength of the infrared light. Consequently, longer wavelengths (lower wavenumbers, e.g., the ether C-O stretch at 1200 cm⁻¹) penetrate deeper into the sample than shorter wavelengths (higher wavenumbers, e.g., the acid O-H stretch at 3000 cm⁻¹). This causes peaks in the fingerprint region to appear artificially more intense relative to the functional group region when compared to transmission spectra[8].
Table 2: Quantitative Performance Comparison
ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)
Sample Requirement 1–5 mg (Neat powder or liquid)1–2 mg (in 100 mg KBr matrix)
Preparation Time < 1 minute5–10 minutes
Effective Pathlength ~0.5–2.0 µm (Wavelength dependent)~1 mm (Fixed by pellet thickness)
Low-Frequency Sensitivity Enhanced (Deeper penetration at low cm⁻¹)Standard (Linear across spectrum)
Quantitative Accuracy Semi-quantitative (Surface contact dependent)Highly quantitative (Follows Beer-Lambert Law)
Primary Artifacts Peak shifting; altered relative intensitiesBaseline scattering (if KBr is poorly ground)

Self-Validating Experimental Protocol

To ensure high-fidelity data when analyzing an unknown API containing both aryl ether and aryl carboxylic acid moieties, use the following self-validating orthogonal protocol. This system uses Transmission FTIR as the quantitative baseline to validate the rapid screening results of the ATR-FTIR.

Step 1: System Suitability & Background Validation

  • Collect a background scan (ambient air for ATR; empty beam path for Transmission).

  • Validation Control: Scan a 1.5 mil polystyrene film standard. Verify that the characteristic peaks at 1601 cm⁻¹ and 1028 cm⁻¹ are within ±1 cm⁻¹ of their accepted values to confirm interferometer alignment.

Step 2: Sample Preparation (Parallel Workflows)

  • Transmission (KBr Pellet): Grind 1–2 mg of the sample with 100 mg of dry, IR-grade Potassium Bromide (KBr) using an agate mortar.

    • Causality: KBr is highly IR transparent from 4000 to 400 cm⁻¹.

    • Press the mixture under 10 tons of pressure for 2 minutes.

    • Causality: High pressure fuses the KBr powder into a continuous crystalline lattice, eliminating air pockets that cause light scattering (the Christiansen effect) and baseline drift[1].

  • ATR-FTIR (Diamond Crystal): Place 2–5 mg of neat powder directly onto the diamond ATR crystal. Apply consistent pressure using the built-in anvil.

    • Causality: Diamond possesses a high refractive index (~2.4) ensuring total internal reflection, and extreme hardness preventing crystal damage from abrasive API powders[2].

Step 3: Spectral Acquisition

  • Scan both samples from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, utilizing 32 co-added scans to optimize the signal-to-noise ratio.

Step 4: Data Processing & Orthogonal Validation

  • Apply an "ATR Correction" algorithm (available in most FTIR software suites) to the ATR spectrum.

    • Causality: This mathematically adjusts the wavelength-dependent penetration depth, normalizing the enhanced low-frequency peaks (like the ether C-O-C stretch) to match transmission libraries[8].

  • Overlay the corrected ATR spectrum with the Transmission spectrum. A correlation coefficient of >0.95 validates the spectral fidelity of the rapid ATR method against the quantitative Transmission standard.

Analytical Workflow Diagram

The following logical decision tree dictates the optimal pathway for identifying aryl carboxylic acids and ethers based on the chosen IR modality.

IR_Workflow Start Sample: Aryl Carboxylic Acid / Ether Prep Sample Preparation Start->Prep ATR ATR-FTIR (Direct Contact, No Prep) Prep->ATR Rapid Screening Trans Transmission FTIR (KBr Pellet / Liquid Cell) Prep->Trans Quantitative Analysis ATR_Corr Apply ATR Correction (Adjust for Penetration Depth) ATR->ATR_Corr Peak_ID Spectral Analysis & Peak ID Trans->Peak_ID ATR_Corr->Peak_ID Aryl_Acid Aryl Carboxylic Acid: Broad O-H (3300-2500 cm⁻¹) C=O (1710-1680 cm⁻¹) Peak_ID->Aryl_Acid Aryl_Ether Aryl Ether: Asym C-O-C (1300-1200 cm⁻¹) Sym C-O-C (1075-1020 cm⁻¹) Peak_ID->Aryl_Ether

Workflow for selecting and processing IR spectroscopy data for aryl acids and ethers.

References

  • INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College Source: spcmc.ac.in URL:7

  • FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd Source: specac.com URL:1

  • IR Spectroscopy Tutorial: Carboxylic Acids Source: orgchemboulder.com URL:3

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax Source: openstax.org URL:4

  • The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online Source: spectroscopyonline.com URL:5

  • The C-O Bond III: Ethers By a Knockout | Spectroscopy Online Source: spectroscopyonline.com URL:6

  • Comparison of FTIR Spectra Collected by Transmission and ATR Sampling Source: piketech.com URL:8

  • FTIR vs. ATR-FTIR: Unpacking the Differences in Infrared Spectroscopy - Oreate AI Blog Source: oreateai.com URL:2

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Safety Operating Guide

4-Bromo-2-cyclopropoxybenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Characterization

Context: 4-Bromo-2-cyclopropoxybenzoic acid is a specialized halogenated aromatic intermediate, frequently utilized in the synthesis of HCV protease inhibitors (e.g., Simeprevir derivatives).[1] As a Senior Application Scientist, I must emphasize that while this compound is not a volatile solvent, its disposal requires strict adherence to Halogenated Organic protocols due to the bromine substituent and the stability of the cyclopropyl ether moiety.[1]

Chemical Profile for Disposal:

  • Functional Groups: Carboxylic Acid (Acidic), Aryl Bromide (Halogenated), Cyclopropyl Ether (Lipophilic/Strained ring).[1]

  • Physical State: Typically a white to off-white solid.[1]

  • Primary Hazards: Skin/Eye Irritation (H315, H319), Potential Aquatic Toxicity.[1] Thermal decomposition releases Hydrogen Bromide (HBr).[1]

Immediate Safety & Spill Response (Operational Triage)

Before routine disposal, ensure your workspace is prepared for accidental release.[1]

ParameterProtocol
PPE Requirement Nitrile gloves (double-gloved recommended for solutions), safety goggles, lab coat.[1] Respiratory protection (N95/P100) is required if dust generation is possible.[1]
Spill (Solid) Do not sweep dry dust (static hazard).[1] Dampen with inert absorbent or use a HEPA vacuum.[1] Place in a wide-mouth jar labeled "Hazardous Waste - Solid."
Spill (Solution) Absorb with vermiculite or chem-pads.[1] Do not use combustible materials (sawdust) if the solvent is an oxidizer.[1]
Incompatibility Strictly Segregate from strong oxidizers and strong bases.[1][2] Reaction with strong bases generates heat and salts; reaction with oxidizers may degrade the ether linkage violently.[1]

Detailed Disposal Protocols

The following workflows are designed to prevent cross-contamination of waste streams, which attracts heavy regulatory fines (RCRA) and increases incineration costs.

Protocol A: Pure Solid Substance (Obsolete/Expired Stock)

Rationale: Solid halogenated organics must be incinerated in facilities equipped with scrubbers to capture acid gases (HBr).[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]

  • Labeling: Apply a hazardous waste label.

    • Primary Constituent: 4-Bromo-2-cyclopropoxybenzoic acid.[1]

    • Hazard Checkbox: Toxic, Irritant.[1][3]

    • Critical Note: Write "HALOGENATED SOLID" clearly.

  • Segregation: Do not mix with scrap metals or non-halogenated solids (e.g., glucose, simple salts) to allow for accurate BTU calculation by the waste vendor.[1]

Protocol B: Reaction Mixtures & Mother Liquors (Liquid Waste)

Rationale: The presence of the bromine atom classifies this entire waste stream as "Halogenated," even if the solvent (e.g., Methanol) is non-halogenated.[1]

  • Solvent Identification: Determine the carrier solvent.[1]

  • Segregation Logic:

    • Scenario 1 (Halogenated Solvent - e.g., DCM): Combine into the standard "Halogenated Organic Waste" drum (Red can/drum).

    • Scenario 2 (Non-Halogenated Solvent - e.g., EtOAc, MeOH):

      • Crucial Step: You must downgrade this stream.[1] Because it contains dissolved 4-Bromo-2-cyclopropoxybenzoic acid, the entire volume must now be treated as Halogenated Waste .[1]

      • Action: Pour into the "Halogenated Waste" container. DO NOT pour into "Non-Halogenated/Flammable" waste, as the bromine content will violate the vendor's chlorine/halogen limits for fuel blending.[1]

Protocol C: Aqueous Extraction Waste (The "Hidden" Hazard)

Rationale: Even if the compound is lipophilic, trace amounts remain in the aqueous phase (especially at high pH where the salt forms).[1]

  • pH Check: Measure the pH of the aqueous layer.[1]

    • If Acidic (pH < 2):[1] It is D002 Corrosive waste.[1][4]

    • If Basic (pH > 12.5):[1] It is D002 Corrosive waste.[1][4]

  • Precipitation (Optional but Recommended): Acidify basic aqueous washes to pH ~3-4 to precipitate the benzoic acid derivative.[1] Filter the solid (dispose via Protocol A). The remaining filtrate may now be less toxic, but usually still requires collection as "Aqueous Hazardous Waste."

  • Final Disposal: Collect in "Aqueous Waste" drum. NEVER pour down the sink. The cyclopropyl moiety and halogenation make it resistant to standard biodegradation in municipal water treatment.[1]

Visual Decision Matrix (Segregation Logic)

The following diagram illustrates the critical decision points for segregating this specific chemical to ensure regulatory compliance and safety.

DisposalWorkflow Start Waste Generation: 4-Bromo-2-cyclopropoxybenzoic acid StateCheck Physical State? Start->StateCheck SolidPath Solid / Dust StateCheck->SolidPath Pure Substance LiquidPath Dissolved / Solution StateCheck->LiquidPath Reaction/Wash SolidBin Container: Halogenated Solid Waste (Wide-mouth HDPE) SolidPath->SolidBin SolventCheck Solvent Type? LiquidPath->SolventCheck HaloSolv Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (e.g., MeOH, EtOAc) SolventCheck->NonHaloSolv Aqueous Aqueous Stream (Extraction/Wash) SolventCheck->Aqueous HaloWasteDrum Container: Halogenated Organic Waste (Do NOT Fuel Blend) HaloSolv->HaloWasteDrum ContaminationRule CRITICAL RULE: Trace Halogen contaminates the entire volume. NonHaloSolv->ContaminationRule AqCheck Check pH Aqueous->AqCheck ContaminationRule->HaloWasteDrum Must Downgrade Stream AqWaste Container: Aqueous Hazardous Waste (Toxic/Corrosive) AqCheck->AqWaste Collect All

Caption: Decision matrix for segregating 4-Bromo-2-cyclopropoxybenzoic acid waste. Note the critical path for non-halogenated solvents becoming halogenated waste.[1]

Regulatory & Compliance Context (RCRA)

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.[1]

  • Waste Characterization:

    • This compound is a Halogenated Organic .[1][5]

    • If spent solvents (e.g., Methylene Chloride) are involved, F-List codes (F001/F002) apply [1].[1][6]

    • If the waste is purely the solid acid and exhibits toxicity characteristics (via TCLP), it may carry D-codes (though specific listing is rare, "Toxic" characteristic often defaults to state-specific codes).[1]

  • Incineration Requirement:

    • Halogenated wastes are generally prohibited from "Fuel Blending" (burning for energy recovery in cement kilns) if the halogen content exceeds specific thresholds (often 0.1% or 1000 ppm).[1]

    • This waste must go to a Hazardous Waste Incinerator capable of scrubbing acid gases (HCl/HBr) generated during combustion [2].[1]

References

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Codes: F-List (Non-specific sources)."[1] EPA.gov. [Link]1]

  • Code of Federal Regulations. "40 CFR Part 268 - Land Disposal Restrictions (Halogenated Organic Compounds)." eCFR. [Link]1]

  • National Institutes of Health (NIH). "Benzoic Acid Derivatives and Environmental Impact."[1] PubMed Central. [Link]1]

Sources

Comprehensive Safety and PPE Guide for Handling 4-Bromo-2-cyclopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As a laboratory professional, handling fine chemical intermediates requires moving beyond generic safety data sheets (SDS) to understand the mechanistic reasons behind safety protocols. 4-Bromo-2-cyclopropoxybenzoic acid (CAS: 1243400-42-1) is a halogenated aromatic building block frequently utilized in drug discovery and synthetic chemistry[1]. Because it is a highly functionalized organic powder, it presents specific inhalation, dermal, and ocular risks that must be managed through rigorous engineering controls and precise Personal Protective Equipment (PPE)[1].

This guide provides an authoritative, self-validating framework for safely handling this compound, ensuring that your laboratory operations remain compliant, efficient, and fundamentally safe.

Hazard Profile and Mechanistic Causality

To select the correct PPE, we must first understand why the chemical is hazardous. 4-Bromo-2-cyclopropoxybenzoic acid carries the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [1].

The Causality of the Hazard:

  • Dermal and Ocular Irritation (H315, H319): The compound features a carboxylic acid moiety, making it a mild organic acid capable of causing localized pH-dependent tissue irritation upon contact with moisture on the skin or in the eyes. Furthermore, the lipophilic nature of the cyclopropoxy and bromo groups enhances its ability to penetrate the lipid bilayer of the stratum corneum, exacerbating dermal irritation.

  • Respiratory Irritation (H335): As a dry, crystalline powder, the primary vector for exposure is aerosolization. When transferring or weighing the solid, microscopic particulates can easily become airborne. Inhalation of these particulates leads to deposition in the upper respiratory tract, where the acidic nature of the compound irritates mucous membranes.

Under the OSHA Personal Protective Equipment Standard (29 CFR 1910.132), laboratory directors must perform a hazard assessment to select PPE that specifically mitigates these absorption, inhalation, and physical contact risks[2][3].

Exposure Response & PPE Selection Workflow

The selection of PPE is not static; it scales with the mass of the chemical being handled and the engineering controls available. The following logical workflow dictates the minimum requirements for safe handling.

G Start Hazard Assessment: 4-Bromo-2-cyclopropoxybenzoic acid Scale Determine Operational Scale Start->Scale Analytical Analytical Scale (< 1g) Scale->Analytical Mass < 1g Prep Preparative Scale (> 1g) Scale->Prep Mass > 1g Eng1 Ventilated Balance Enclosure Analytical->Eng1 Eng2 Chemical Fume Hood / Glove Box Prep->Eng2 PPE1 Standard PPE: Nitrile Gloves, Safety Glasses, Lab Coat Eng1->PPE1 PPE2 Advanced PPE: Double Nitrile, Goggles, N95/P100 (if open) Eng2->PPE2 Proceed Proceed with Protocol PPE1->Proceed PPE2->Proceed

Workflow for selecting engineering controls and PPE based on operational scale.

Quantitative PPE Matrix

Summarizing the workflow into actionable, quantitative data ensures quick reference during laboratory operations. According to guidelines from Prudent Practices in the Laboratory, handling hazardous powders should always default to an enclosed, ventilated space to prevent particulate drift[4][5].

Protection CategoryAnalytical Scale (< 1g)Preparative Scale (> 1g)Mechanistic Justification
Engineering Control Ventilated balance enclosureChemical fume hood (80-100 fpm)Prevents aerosolized powder from entering the operator's breathing zone[4].
Hand Protection Single Nitrile Gloves (≥ 4 mil)Double Nitrile GlovesPrevents dermal absorption of lipophilic organic acids. Double gloving mitigates micro-tears during bulk transfer.
Eye Protection ANSI Z87.1 Safety Glasses w/ side shieldsANSI Z87.1 Chemical Splash GogglesGoggles provide a complete seal against airborne dust, whereas glasses allow powder to bypass the lenses[6].
Body Protection Standard Cotton/Poly Lab CoatFlame-Resistant (FR) Lab Coat (if using solvents)Prevents powder accumulation on street clothing.
Respiratory None required (if in enclosure)N95 or P100 Particulate RespiratorRequired only if engineering controls fail or during a spill outside a fume hood to prevent H335 respiratory irritation[2].

Step-by-Step Operational Protocols

Providing the right equipment is only half of the safety equation; the methodology of use guarantees the scientific integrity of the safety system.

Protocol A: Safe Weighing and Transfer of Irritant Powders

Weighing dry powders is the highest-risk activity for aerosol generation. Follow this self-validating protocol to ensure zero exposure.

  • Verify Engineering Controls: Confirm the chemical fume hood or ventilated balance enclosure is operating correctly (check the continuous flow monitor).

  • Don Baseline PPE: Equip a fully buttoned lab coat, safety goggles, and standard nitrile gloves.

  • Static Mitigation: 4-Bromo-2-cyclopropoxybenzoic acid powder can hold a static charge, causing it to "jump" and aerosolize. Use an anti-static gun (e.g., Zerostat) on the weighing boat or use a conductive aluminum weighing dish.

  • Closed-System Transfer: Bring the sealed chemical bottle and the receiving vessel into the fume hood.

  • Dispensing: Open the bottle only inside the hood. Use a clean, dry stainless steel spatula to transfer the powder. Do not drop the powder from a height; lower the spatula directly into the weighing boat to minimize dust cloud formation.

  • Sealing: Cap both the source bottle and the receiving vessel before removing them from the ventilated space.

  • Decontamination: Wipe down the exterior of the closed vessels and the balance pan with a damp disposable cloth (water or dilute surfactant) to capture any stray particulates. Dispose of the cloth as hazardous solid waste.

Protocol B: Spill Response and Disposal Plan

In the event of a solid spill (e.g., dropping a 50g bottle), standard sweeping will aerosolize the powder, violating the P261 precautionary statement (Avoid breathing dust)[1].

  • Evacuate and Assess: Step back from the spill and assess the scale. If the spill is outside a fume hood, restrict access to the area.

  • Upgrade PPE: Don a fitted N95 or P100 particulate respirator and double nitrile gloves before approaching the spill[3].

  • Wet Wipe Method (Crucial Step): Do not dry sweep. Lightly mist the spilled powder with water or a compatible high-flashpoint solvent (like isopropanol) using a spray bottle. This binds the fine particulates into a heavy slurry, completely neutralizing the inhalation hazard.

  • Absorption: Use absorbent laboratory pads to wipe up the wetted slurry, working from the outside of the spill toward the center.

  • Disposal: Place all contaminated pads, broken glass, and the outer layer of your gloves into a designated, sealable hazardous waste container. Label it clearly as "Hazardous Waste: Solid organic acid / Brominated compounds" for disposal by an approved waste plant (P501)[1].

References

  • Clarion Safety Systems. "OSHA's PPE Laboratory Standards." Clarion Safety. Available at:[Link]

  • Environmental Health and Safety. "Personal Protective Equipment Requirements for Laboratories." NC State University. Available at:[Link]

  • National Institutes of Health (NIH). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." PMC. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.